Technical Documentation Center

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide
  • CAS: 554404-06-7

Core Science & Biosynthesis

Foundational

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide chemical structure and properties

An In-depth Technical Guide to N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: Synthesis, Properties, and Biological Potential Introduction In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: Synthesis, Properties, and Biological Potential

Introduction

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure." Comprising a benzene ring fused to a pyrazine ring, this nitrogen-containing heterocycle is the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the quinoxaline ring system, particularly its capacity for substitution, allows for the fine-tuning of its pharmacological profile. A key intermediate in this field is 2,3-dichloroquinoxaline, a versatile building block for creating a diverse library of derivatives through nucleophilic substitution.[6]

Parallelly, the 2-cyanoacetamide moiety is a highly valuable building block in organic synthesis.[7][8] Its activated methylene group and dual hydrogen bonding capabilities (from the amide and nitrile groups) make it a reactive component for constructing more complex molecules and a potent pharmacophore for interacting with biological targets.[9]

This technical guide focuses on N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide , a hybrid molecule that strategically combines these two significant pharmacophores. By linking the reactive cyanoacetamide unit to the biologically active quinoxaline core, this compound emerges as a promising candidate for novel therapeutic applications. This document provides a comprehensive overview of its chemical structure, a proposed synthetic pathway based on established chemical principles, predicted physicochemical properties, and an exploration of its potential biological activities grounded in the extensive research of its constituent parts.

Part 1: Chemical Structure and Physicochemical Properties

Chemical Structure

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is characterized by a planar quinoxaline ring system connected to a flexible cyanoacetamide side chain via a robust amide linkage. The key structural features include:

  • Quinoxaline Core: A bicyclic aromatic system that provides a rigid scaffold.

  • Chloro Substituent: Located at the C3 position of the quinoxaline ring, this atom serves as a key reactive site for further chemical modification and influences the electronic properties of the ring.

  • Amide Linkage (-C(O)NH-): Connects the quinoxaline and cyanoacetamide moieties, providing structural stability and potential for hydrogen bonding.

  • Cyanoacetamide Tail (-CH₂-C≡N): An active functional group that contributes to the molecule's polarity and reactivity.

Chemical Structure of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

Figure 1. 2D Chemical Structure of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide.

Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₁₁H₇ClN₄OBased on atom count from the chemical structure.
Molecular Weight ~248.66 g/mol Calculated from the molecular formula.
Appearance White to pale yellow crystalline solidTypical for functionalized heterocyclic compounds.
Solubility Low solubility in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and alcohols.The aromatic quinoxaline core imparts hydrophobicity, while the polar amide and cyano groups allow for solubility in polar organic solvents.
Melting Point Estimated >150 °CAromatic and amide-containing compounds typically have relatively high melting points due to strong intermolecular forces (π-stacking, hydrogen bonding).
Hydrogen Bond Donors 1 (Amide N-H)The amide proton can participate in hydrogen bonding.
Hydrogen Bond Acceptors 4 (Pyrazine Nitrogens, Amide Oxygen, Cyano Nitrogen)Multiple sites are available to accept hydrogen bonds, influencing interactions with biological targets.
Anticipated Spectroscopic Data
  • ¹H NMR: Expected signals would include two multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the benzene portion of the quinoxaline ring, a singlet for the methylene (-CH₂) protons adjacent to the cyano group, and a broad singlet at lower field for the amide (N-H) proton.

  • ¹³C NMR: Signals would be present for the eight carbons of the quinoxaline ring, the amide carbonyl carbon (~160-170 ppm), the methylene carbon, and the nitrile carbon (~115-120 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), the C≡N stretch (~2250 cm⁻¹), the C=O stretch of the amide (~1680 cm⁻¹), and C=N/C=C stretches in the aromatic region (~1500-1600 cm⁻¹).

Part 2: Synthesis and Reaction Mechanism

The most logical and efficient synthesis of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of 2,3-dichloroquinoxaline (DCQX) with N-nucleophiles.

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond, which points to a convergent synthesis from two key precursors: 2-amino-3-chloroquinoxaline and a cyanoacetylating agent, or more directly, through the reaction of 2,3-dichloroquinoxaline and 2-cyanoacetamide. The latter is preferred for its atom economy and simplicity.

G Target N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide Disconnect C-N Bond Formation (SNAr) Target->Disconnect Precursor1 2,3-Dichloroquinoxaline (DCQX) Disconnect->Precursor1 Precursor2 2-Cyanoacetamide Disconnect->Precursor2

Diagram 1. Retrosynthetic pathway for the target compound.

Synthesis of Precursors

2.2.1. Synthesis of 2,3-Dichloroquinoxaline (DCQX) The starting material, DCQX, is readily prepared in high yield from quinoxaline-2,3(1H,4H)-dione via chlorination.[6][10]

  • Protocol:

    • To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture at 100-110 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, carefully distill off the excess POCl₃ under reduced pressure.

    • Slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • The resulting solid precipitate (2,3-dichloroquinoxaline) is collected by vacuum filtration, washed with cold water, and dried.[10]

2.2.2. 2-Cyanoacetamide 2-Cyanoacetamide is a commercially available reagent. It can also be synthesized by the ammonolysis of ethyl cyanoacetate.[11][12]

  • Protocol:

    • Pour ethyl cyanoacetate into concentrated aqueous ammonia, typically with cooling.

    • Allow the mixture to stand, often with cooling in an ice bath, to facilitate crystallization.

    • Filter the resulting solid, wash with a small amount of cold ethanol or ice water, and dry to yield 2-cyanoacetamide.[11]

Final Assembly: Nucleophilic Aromatic Substitution (SNAr)

The final step is the SNAr reaction between DCQX and 2-cyanoacetamide. The electron-withdrawing nature of the pyrazine nitrogens in the quinoxaline ring activates the C2 and C3 positions, making them susceptible to attack by nucleophiles.[6]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of 2-cyanoacetamide (acting as the nucleophile) attacks the electron-deficient C2 position of DCQX, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the aromatic system. In the second step, the chloride ion is eliminated, restoring aromaticity and forming the final product.

G cluster_0 SNAr Mechanism Reactants DCQX + Cyanoacetamide TransitionState Meisenheimer Complex (Addition) Reactants->TransitionState Attack by N-nucleophile Product Target Molecule + Cl⁻ (Elimination) TransitionState->Product Loss of Leaving Group

Diagram 2. Simplified workflow of the SNAr mechanism.

Experimental Protocol (Proposed): To achieve selective mono-substitution and prevent the formation of the di-substituted byproduct, careful control of stoichiometry and temperature is critical.[13]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq), to the solution. The base is required to deprotonate the 2-cyanoacetamide, generating the more potent nucleophile.

  • Nucleophile Addition: Add 2-cyanoacetamide (1.0-1.1 eq) to the mixture. Using a slight excess of DCQX can also help ensure the cyanoacetamide is the limiting reagent, minimizing di-substitution.[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but higher temperatures should be avoided to maintain selectivity.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of DCQX and the formation of the product spot.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove the base and any remaining DMF.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the pure N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide.

Part 3: Predicted Biological Activity and Therapeutic Potential

The biological profile of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is predicted to be a synergistic combination of the activities inherent to its quinoxaline and cyanoacetamide components.

Rationale for Biological Activity
  • Quinoxaline Core: Quinoxaline derivatives are well-documented as potent anticancer agents.[2][4] Their mechanisms often involve the inhibition of protein kinases, such as those in the PI3K/mTOR pathway, which are crucial for cancer cell growth and survival.[6] They also exhibit significant antimicrobial activity against a range of bacteria and fungi.[1][5]

  • Cyanoacetamide Moiety: This functional group is a key feature in various biologically active compounds. The nitrile and amide groups are excellent hydrogen bond acceptors and donors, enabling strong interactions with the active sites of enzymes and receptors. Derivatives of cyanoacetamide have demonstrated insecticidal, herbicidal, and other pharmacological activities.[14][15]

Potential Therapeutic Applications
  • Anticancer Agent: Given the strong precedent for quinoxalines in oncology, this compound is a prime candidate for evaluation as a cytotoxic agent against various cancer cell lines.[2][4] Its mechanism could involve kinase inhibition or apoptosis induction.

  • Antimicrobial Agent: The compound may exhibit potent activity against pathogenic bacteria and fungi, making it a potential lead for developing new antibiotics or antifungals to combat drug-resistant strains.[1][3]

  • Enzyme Inhibition: The structure is suitable for targeting various enzymes where hydrogen bonding and aromatic interactions are key to binding.

Future Directions and Structure-Activity Relationship (SAR)

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is not just a potential therapeutic agent but also an excellent platform for further chemical exploration. The chlorine atom at the C3 position is a versatile chemical handle for subsequent reactions.

G cluster_0 Sites for Modification Core N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide Site1 Position 3 (Cl): - Further SNAr - Cross-Coupling (Suzuki, etc.) Core->Site1 Diversification Site2 Benzene Ring: - Add EWG/EDG groups - Modulate lipophilicity Core->Site2 Tuning Site3 Cyanoacetamide Tail: - Modify methylene linker - Replace cyano group Core->Site3 Pharmacophore Modification

Diagram 3. Potential sites for SAR studies and library generation.

  • Modification at C3: The remaining chlorine can be displaced by other nucleophiles (amines, thiols, alkoxides) or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of aryl, alkyl, or acetylenic groups.[16] This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize potency and selectivity.

  • Substitution on the Benzene Ring: Starting with substituted o-phenylenediamines during the initial quinoxaline synthesis would allow for the introduction of electron-donating or electron-withdrawing groups on the benzene ring, which can be used to fine-tune the electronic properties and bioavailability of the final compound.

Conclusion

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide represents a strategically designed molecule with significant potential in drug discovery. Its synthesis is feasible through well-established, high-yielding chemical reactions, primarily leveraging the versatility of 2,3-dichloroquinoxaline as a synthetic intermediate. By combining the proven biological relevance of the quinoxaline scaffold with the reactive and interactive potential of the cyanoacetamide moiety, this compound stands as a promising lead for the development of new anticancer and antimicrobial agents. The inherent chemical functionality, particularly the reactive chlorine atom, provides a clear and direct path for future medicinal chemistry efforts aimed at generating extensive compound libraries for rigorous structure-activity relationship studies. The synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore its therapeutic potential.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and biological activity of quinoxaline derivatives. Available from: [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available from: [Link]

  • Chemistry of 2,3-Dichloroquinoxalines. ResearchGate. Available from: [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]

  • 2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Substrate, Many Possibilities. Current Organic Chemistry. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available from: [Link]

  • N-(3-chlorophenyl)-2-cyanoacetamide. PubChem. Available from: [Link]

  • Cyanoacetamide. Wikipedia. Available from: [Link]

  • Cyanoacetamide. PubChem. Available from: [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. Available from: [Link]

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Available from: [Link]

  • cyanoacetamide. Organic Syntheses Procedure. Available from: [Link]

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. Available from: [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC. Available from: [Link]

  • 2-cyanoacetamide. Pharmaceutical & Chemical Intermediate Supplier. Available from: [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide: Synthesis, Characterization, and Potential Applications

Abstract The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides a comprehensive technical overview of the novel compound 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide, for which a unique CAS number has not been identified in public databases as of the date of this publication. We present a proposed synthetic pathway, detailed methodologies for its characterization, a discussion of its potential therapeutic applications based on the established bioactivity of related quinoxaline derivatives, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers in drug discovery and organic synthesis, offering a roadmap for the synthesis and investigation of this and similar potentially bioactive molecules.

Introduction: The Rationale for Investigating 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide

Quinoxaline derivatives are a cornerstone in the development of new therapeutic agents, largely due to their versatile biological activities.[3][4] These nitrogen-containing heterocyclic compounds have been successfully developed as kinase inhibitors, anticancer agents, and antimicrobial compounds.[5][6] The fusion of a pyrazine ring with a benzene ring creates a scaffold that can be readily functionalized to modulate its pharmacological profile.[2]

The target molecule, 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide, combines three key pharmacophores: the quinoxaline ring, a reactive cyanoacetamide group, and a chlorine substituent. The chloro-substituent on the quinoxaline ring provides a reactive site for further nucleophilic substitution, allowing for the generation of diverse compound libraries.[7] The cyanoacetamide moiety is a versatile precursor in the synthesis of various heterocyclic systems and is known to contribute to the biological activity of parent molecules.[8][9] This unique combination of functional groups suggests that 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide could be a valuable intermediate for the synthesis of novel compounds with significant therapeutic potential.

Proposed Synthesis of 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide

The synthesis of the target compound can be approached through a nucleophilic acyl substitution reaction between a suitable aminoquinoxaline precursor and a cyanoacetylating agent. A plausible and efficient synthetic route is outlined below.

Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide cluster_0 Step 1: Synthesis of 2-amino-3-chloroquinoxaline cluster_1 Step 2: Synthesis of 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide A o-phenylenediamine C Quinoxaline-2,3-dione A->C + Oxalyl chloride B Oxalyl chloride E 2,3-dichloroquinoxaline C->E + POCl3 / PCl5 D POCl3 / PCl5 G 2-amino-3-chloroquinoxaline E->G + Ammonia F Ammonia H 2-amino-3-chloroquinoxaline J 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide H->J + Ethyl cyanoacetate (or Cyanoacetyl chloride) I Ethyl cyanoacetate

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-amino-3-chloroquinoxaline (Precursor)

This precursor is not readily commercially available and needs to be synthesized. A common route involves the amination of 2,3-dichloroquinoxaline.

  • Synthesis of 2,3-dichloroquinoxaline:

    • To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add oxalyl chloride dropwise at 0°C.

    • The resulting precipitate, quinoxaline-2,3-dione, is filtered, dried, and then refluxed with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

    • After the reaction is complete, the mixture is carefully poured onto ice, and the resulting solid, 2,3-dichloroquinoxaline, is filtered, washed, and dried.

  • Amination of 2,3-dichloroquinoxaline:

    • Dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol.

    • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol.

    • Heat the reaction mixture in a sealed vessel. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-amino-3-chloroquinoxaline.

Step 2: Synthesis of 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide

This step involves the acylation of the amino group of the precursor with a cyanoacetyl moiety.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-chloroquinoxaline (1.0 equivalent) in a dry, aprotic solvent such as toluene or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add ethyl cyanoacetate (1.1 equivalents) to the solution. The reaction can be catalyzed by a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction. Alternatively, for a more reactive approach, cyanoacetic acid can be converted to cyanoacetyl chloride using thionyl chloride, which is then reacted with the aminoquinoxaline.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide.

Characterization and Analytical Methods

Due to the novelty of this compound, thorough characterization is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.[10][11][12]

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoxaline ring (7.5-8.5 ppm), a singlet for the methylene protons of the acetamide group (~4.0 ppm), and a broad singlet for the amide N-H proton.
¹³C NMR Resonances for the quinoxaline ring carbons, the carbonyl carbon of the amide (~160-170 ppm), the nitrile carbon (~115-120 ppm), and the methylene carbon.
FT-IR (KBr) Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and C≡N stretching of the nitrile group (~2250 cm⁻¹).
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₇ClN₄O).
Analytical Workflow

Analytical_Workflow Analytical Workflow for Compound Characterization Start Synthesized Product TLC TLC for Purity Check Start->TLC Purification Column Chromatography / Recrystallization TLC->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: A typical workflow for the purification and characterization of the target compound.

Potential Applications and Biological Context

The quinoxaline scaffold is associated with a wide array of pharmacological activities.[3][4] The introduction of the cyanoacetamide moiety could lead to novel compounds with enhanced or new biological properties.

Anticancer Potential

Quinoxaline derivatives have shown significant promise as anticancer agents by targeting various mechanisms crucial for cancer cell survival and proliferation.[1][6]

  • Kinase Inhibition: Many quinoxaline-based molecules act as inhibitors of protein kinases such as VEGFR, EGFR, and other tyrosine kinases involved in cancer signaling pathways.[1]

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication, leading to apoptosis in cancer cells.[1]

  • Hypoxia-Activated Prodrugs: The quinoxaline di-N-oxide structure is a well-known scaffold for hypoxia-activated prodrugs, which are selectively toxic to cancer cells in the low-oxygen tumor microenvironment.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[2][5] They can interfere with microbial growth and biofilm formation, making them attractive candidates for the development of new antibiotics, especially in the context of rising drug resistance.

Biological_Context Potential Biological Targets of Quinoxaline Derivatives Quinoxaline_Core Quinoxaline Core Kinases Protein Kinases (VEGFR, EGFR) Quinoxaline_Core->Kinases Inhibition Topoisomerase Topoisomerase II Quinoxaline_Core->Topoisomerase Inhibition Bacterial_Enzymes Bacterial Enzymes Quinoxaline_Core->Bacterial_Enzymes Inhibition Viral_Proteins Viral Proteins Quinoxaline_Core->Viral_Proteins Inhibition

Caption: The quinoxaline scaffold can interact with multiple biological targets.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for the target compound, a cautious approach based on the known hazards of its precursors and related compounds is mandatory.

  • General Precautions: Handle the compound in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[16]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[13]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[14]

Conclusion

While 2-cyano-N-(3-chloroquinoxalin-2-yl)acetamide is not a cataloged compound, its chemical structure suggests significant potential as a building block for novel therapeutic agents. This guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling. The proposed methodologies, rooted in established organic chemistry principles, offer a clear path for researchers to explore the chemical and biological properties of this intriguing molecule and its derivatives. Further investigation into the biological activities of this compound is highly encouraged and could lead to the discovery of new leads in the ongoing quest for more effective drugs.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • IJRAR.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Retrieved from [Link]

  • Birajdar, S. S., et al. (2022). International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Apollo Scientific. (2023, August 2).
  • Connect Journals. (n.d.). synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Retrieved from [Link]

  • Fisher Scientific. (2011, February 10).
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (n.d.).
  • Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS MSDS.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Center for Biotechnology Information. (2023, January 18). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024).
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Mini Review. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines.
  • PubMed. (n.d.). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2.
  • Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • ResearchGate. (n.d.).

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Biological Prowess of N-Substituted 3-Chloroquinoxaline-2-amines

Foreword: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent aromatic and electron-deficient nature, coupled with the versatility for chemical modification, has rendered it a fertile ground for the discovery of novel therapeutic agents. This guide delves into a specific, yet profoundly significant, subclass: the N-substituted 3-chloroquinoxaline-2-amines. These molecules have emerged as potent agents across a spectrum of biological activities, demonstrating notable efficacy in anticancer, antimicrobial, and anti-inflammatory applications.[3][4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a comprehensive guide that elucidates the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a holistic understanding of this dynamic area of research.

I. The Synthetic Gateway: Accessing the N-Substituted 3-Chloroquinoxaline-2-amine Core

The primary and most versatile route to N-substituted 3-chloroquinoxaline-2-amines is through the nucleophilic aromatic substitution (SNAr) reaction.[6] This approach leverages the reactivity of 2,3-dichloroquinoxaline as a key starting material.

Core Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general yet robust method for the synthesis of a diverse library of N-substituted 3-chloroquinoxaline-2-amines.

Principle: The electron-withdrawing nature of the pyrazine ring and the chloro-substituents in 2,3-dichloroquinoxaline activates the C2 and C3 positions for nucleophilic attack. By carefully controlling the reaction conditions, selective monosubstitution can be achieved, yielding the desired 3-chloro-2-amino derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Nucleophile: To this solution, add the desired primary or secondary amine (1-1.2 equivalents). The choice of amine dictates the "N-substituent" of the final product.

  • Base and Reflux: Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to scavenge the HCl generated during the reaction. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-substituted 3-chloroquinoxaline-2-amine.[2]

Diagram: General Synthetic Scheme

G start 2,3-Dichloroquinoxaline reagents Base (e.g., Et3N) Solvent (e.g., EtOH) Reflux start->reagents amine R1R2NH (Amine) amine->reagents product N-substituted 3-chloroquinoxaline-2-amine reagents->product SNA r

Caption: General synthetic route to N-substituted 3-chloroquinoxaline-2-amines.

II. The Therapeutic Frontier: Biological Activities and Mechanistic Insights

N-substituted 3-chloroquinoxaline-2-amines have demonstrated a remarkable breadth of biological activities. This section will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data and mechanistic discussions.

A. Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoxaline derivatives are well-documented for their anticancer properties, and the N-substituted 3-chloroquinoxaline-2-amine scaffold is no exception.[7][8] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[9][10]

Mechanism of Action: While the precise mechanisms can vary depending on the specific substitution, a recurring theme is the ability of these compounds to induce apoptosis, or programmed cell death.[9] This is often achieved through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases 9 and 3.[9] Some derivatives have also been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[8]

Quantitative Data on Anticancer Activity:

The in vitro cytotoxic activity of these compounds is typically evaluated using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 14MCF-7 (Breast)2.61[7]
Triazole-substituted quinoxalineTHP-1 (Leukemia)1.6[7]
Triazole-substituted quinoxalineTy-82 (Leukemia)2.5[7]
Quinoxaline-bisarylureaT-24 (Bladder)8.9[7]
Sulfono-hydrazide derivativeMCF-7 (Breast)22.11[7]

Structure-Activity Relationship (SAR):

The anticancer activity of N-substituted 3-chloroquinoxaline-2-amines is significantly influenced by the nature of the N-substituent.

  • Electron-donating vs. Electron-withdrawing groups: The presence of electron-donating groups (e.g., -OCH3) on the N-aryl substituent can enhance anticancer activity, while electron-withdrawing groups (e.g., -Cl) may decrease it.[7]

  • Aliphatic Linkers: The introduction of an aliphatic linker between the quinoxaline core and a terminal functional group can be crucial for activity.[7]

  • Heterocyclic Moieties: Incorporation of other heterocyclic rings, such as triazoles, can lead to potent anticancer agents.[7]

Diagram: Postulated Anticancer Mechanism

G compound N-substituted 3-chloroquinoxaline-2-amine cell Cancer Cell compound->cell pathway Intrinsic Apoptosis Pathway cell->pathway mito Mitochondrial Membrane Depolarization pathway->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified signaling pathway for apoptosis induction.

B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoxaline scaffold is a cornerstone in the development of antimicrobial agents, and N-substituted 3-chloroquinoxaline-2-amines have shown significant promise in this arena.[6][11]

Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact targets are still under investigation for many derivatives, proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of cell membrane integrity.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[6]
Compound 3cEscherichia coli8[6]
Compound 2dBacillus subtilis16[6]
Compound 3cBacillus subtilis16[6]
Pentacyclic derivative 10Candida albicans16[6]
Pentacyclic derivative 10Aspergillus flavus16[6]
Quinoxaline derivativeMRSA4[12]

Structure-Activity Relationship (SAR):

  • Symmetry and Substitution: Symmetrically 2,3-disubstituted quinoxalines have demonstrated significant antibacterial activity.[6]

  • Nature of Substituents: The presence of 4-trifluoromethylanilino or 4-hydroxyanilino groups at the 2- and/or 3-positions has been linked to good to moderate antibacterial activity. Conversely, piperidino or morpholino groups at these positions tend to reduce activity.[11]

  • Broad Spectrum: Certain derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6]

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a range of diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory potential, primarily through their ability to inhibit the production of pro-inflammatory mediators.[13]

Mechanism of Action: A key mechanism of the anti-inflammatory action of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] Overproduction of NO is a hallmark of inflammatory conditions. By downregulating NO synthesis, these compounds can mitigate the inflammatory response.

Experimental Evaluation: The anti-inflammatory activity is commonly assessed by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells using the Griess assay.[14]

III. Field-Proven Methodologies: Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this field, this section provides detailed, self-validating protocols for the key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted 3-chloroquinoxaline-2-amine (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate treat Treat with compound seed->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan mtt->solubilize read Read absorbance solubilize->read

Caption: A typical timeline for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][5]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Production Inhibition Assay)

Principle: This assay measures the amount of nitrite, a stable metabolite of nitric oxide, in the supernatant of cultured macrophages using the Griess reagent.[14][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.

  • Calculation: Determine the percentage of nitric oxide production inhibition compared to the LPS-treated control.

IV. Conclusion and Future Directions

The N-substituted 3-chloroquinoxaline-2-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.

Future research should focus on several key areas:

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of N-substituted derivatives will likely lead to the discovery of compounds with enhanced potency and selectivity.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By continuing to explore the rich chemical space of N-substituted 3-chloroquinoxaline-2-amines, the scientific community is well-positioned to unlock their full therapeutic potential and translate these findings into novel treatments for a range of human diseases.

V. References

  • The Pharmacological Potential of Quinoxaline Derivatives: A Technical Guide. Benchchem.

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC.

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.

  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Benchchem.

  • Synthesis of 3-Chloro-N-(2(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl)... ResearchGate.

  • Application Notes and Protocols: Quinoxaline Derivatives in Cancer Research. Benchchem.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.

  • Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)-N-Substituted Quinoxalin-2-Amine Derivatives Using DCQX. ResearchGate.

  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. Benchchem.

  • Anti Cancer Potential of some Indole based Quinoxaline Derivatives against. Research Journal of Pharmacy and Technology.

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC.

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.

  • (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. ResearchGate.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC.

  • Technical Support Center: Refining Protocols for Testing Antimicrobial Efficacy of Quinoxaline Compounds. Benchchem.

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC.

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.

  • Inhibition of nitric oxide (NO) production and inducible nitric oxide... ResearchGate.

  • Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International.

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.

  • Method for preparing substituted n-(3-amino-quinoxalin-2-yl). Google Patents.

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications.

  • Application Notes and Protocols: Synthesis of 3-Aminoquinoxaline-2-carbonitrile from its 3-Chloro Analog. Benchchem.

  • IC 50 values of the synthesized compounds against four tested cell lines. ResearchGate.

  • (PDF) ChemInform Abstract: N-Substituted 1,2-Dihydroquinolines as Anticancer Agents: Electronic Control of Redox Stability, Assessment of Antiproliferative Effects, and Mechanistic Insights. ResearchGate.

  • Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed.

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed.

  • Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. ElectronicsAndBooks.

  • Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. PubMed.

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH.

Sources

Exploratory

The 3-Chloroquinoxaline Scaffold: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Introduction: The Privileged Status of Quinoxalines in Medicinal Chemistry The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Quinoxalines in Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[5][6][7][8] This wide-ranging bioactivity stems from the scaffold's ability to act as a versatile building block, capable of presenting various pharmacophoric features in a defined three-dimensional space, and its role as a bioisostere for other critical aromatic systems like quinoline and naphthalene.[2][9]

Within this important class of compounds, the 3-chloroquinoxaline moiety stands out as a particularly strategic starting point for drug discovery. The chlorine atom at the 3-position is not merely a substituent; it is a highly versatile chemical handle. Its electron-withdrawing nature activates the scaffold for certain reactions, and more importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a key reactant in modern palladium-catalyzed cross-coupling reactions.[10][11] This reactivity provides medicinal chemists with a powerful and reliable platform for rapidly generating large libraries of diverse analogues, a cornerstone of modern lead optimization efforts. This guide provides an in-depth exploration of the synthesis, chemical manipulation, and therapeutic application of the 3-chloroquinoxaline core.

Part 1: Synthesis of the 3-Chloroquinoxaline Core

The construction of the 3-chloroquinoxaline scaffold is typically not a one-step process but rather a strategic sequence. The most common and field-proven approach involves the initial synthesis of a quinoxalin-2(1H)-one precursor, followed by a chlorination step. This pathway is favored due to the ready availability of starting materials and the high yields often achieved.

Synthesis of the Quinoxalin-2(1H)-one Precursor

The classical and most reliable method for forming the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] For the synthesis of the quinoxalin-2(1H)-one precursor, an α-keto acid, such as pyruvic acid or its esters, is the ideal coupling partner.

The causality behind this choice is the inherent reactivity of the adjacent carbonyl and carboxylic acid (or ester) groups. The reaction proceeds via an initial nucleophilic attack of one of the amine groups of the o-phenylenediamine onto the ketone carbonyl, forming a hemiaminal intermediate which rapidly dehydrates to an imine. Subsequently, an intramolecular cyclization occurs as the second amine group attacks the carboxylic acid/ester carbonyl, followed by elimination of water (or alcohol) to yield the stable, six-membered heterocyclic ring of the quinoxalin-2(1H)-one.

Experimental Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol describes a standard, self-validating procedure for synthesizing a representative quinoxalin-2(1H)-one precursor.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve o-phenylenediamine in absolute ethanol in a round-bottom flask equipped with a reflux condenser. A concentration of 0.5 M is a good starting point.

  • Addition of Reagents: To the stirred solution, add ethyl pyruvate followed by a few drops of glacial acetic acid to catalyze the imine formation and cyclization.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the o-phenylenediamine starting material. The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Validation: The product can be dried under vacuum. Purity should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm the structure of 3-methylquinoxalin-2(1H)-one. The expected outcome is a high-purity crystalline solid.

Chlorination of the Quinoxalin-2(1H)-one

With the precursor in hand, the next critical step is the conversion of the hydroxyl group (in its tautomeric form) at the C2 position to a chlorine atom. This is a robust and efficient transformation typically accomplished using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The choice of POCl₃ is often preferred for its efficacy and relatively clean reaction profile. The mechanism involves the activation of the carbonyl oxygen by phosphorus, making the C2 carbon highly electrophilic and susceptible to attack by the chloride ion, ultimately leading to the desired 2-chloroquinoxaline. When a precursor like 3-methylquinoxalin-2(1H)-one is used, the product is 2-chloro-3-methylquinoxaline. For a 3-unsubstituted chloroquinoxaline, the corresponding quinoxalin-2(1H)-one would be used.

Diagram: General Synthetic Pathway

The following diagram illustrates the two-step synthesis to obtain a 3-substituted-2-chloroquinoxaline.

Synthesis_Pathway Start o-Phenylenediamine + α-Keto Ester Step1_reagent Ethanol, Acetic Acid Reflux Start->Step1_reagent Precursor Quinoxalin-2(1H)-one Step2_reagent POCl₃ Reflux Precursor->Step2_reagent FinalProduct 2-Chloro-3-R-quinoxaline Step1_reagent->Precursor Step2_reagent->FinalProduct

Caption: A typical two-step synthesis of a 3-substituted-2-chloroquinoxaline.

Part 2: The Chemical Reactivity of 3-Chloroquinoxalines

The chlorine atom at the C2 or C3 position is the key to the synthetic utility of this scaffold. It provides a reliable site for introducing molecular diversity through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles on the carbon bearing the chlorine atom. This allows for the straightforward introduction of a wide variety of functional groups.

  • N-Nucleophiles: Amines, anilines, and hydrazines react readily to form amino- and hydrazinyl-quinoxalines, which are foundational structures in many bioactive molecules.[7]

  • O-Nucleophiles: Alcohols and phenols can be used to generate ether linkages, often under basic conditions to form the more potent alkoxide or phenoxide nucleophile.

  • S-Nucleophiles: Thiols are excellent nucleophiles and react smoothly to yield thioether-substituted quinoxalines.[7]

The causality for the success of these reactions lies in the stability of the intermediate Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and chloroquinoxalines are excellent substrates for these transformations.[10] These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[12][13][14]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups. This is one of the most widely used methods for creating biaryl structures.[10]

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a broader substrate scope and milder conditions than classical SNAr reactions.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating linear structural extensions.

  • Heck Coupling: Formation of C-C bonds with alkenes.

The success of these reactions is dictated by the catalytic cycle, which begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of the quinoxaline.[10] This is the rate-determining step and its facility makes chloroquinoxalines ideal coupling partners.

Diagram: Palladium-Catalyzed Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ label_oa Oxidative Addition Pd0->label_oa OxAdd R¹-Pd(II)L₂-Cl label_tm Transmetalation OxAdd->label_tm Transmetal R¹-Pd(II)L₂-R² label_re Reductive Elimination Transmetal->label_re Product R¹-R² label_oa->OxAdd label_tm->Transmetal label_re->Pd0 label_re->Product Reactant1 R¹-Cl (Chloroquinoxaline) Reactant1->label_oa Reactant2 R²-B(OH)₂ Reactant2->label_tm Base Base Base->label_tm

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-3-methylquinoxaline

This protocol provides a robust, self-validating workflow for a key diversification reaction.

Materials:

  • 2-Chloro-3-methylquinoxaline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methylquinoxaline, phenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium acetate and the phosphine ligand in a small amount of the dioxane solvent.

  • Degassing: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species.

  • Addition of Reagents: Add the dioxane/water solvent mixture via syringe, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting chloroquinoxaline is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Validation: Characterize the final product, 2-phenyl-3-methylquinoxaline, by NMR and MS to confirm its identity and purity.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The 3-chloroquinoxaline scaffold is a prolific starting point for discovering drugs across multiple therapeutic areas. Its derivatives have been shown to interact with a wide variety of biological targets.[15]

Anticancer Agents

Quinoxaline derivatives are a significant class of anticancer agents.[6][16][17] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cell proliferation and survival.[18]

  • Kinase Inhibitors: Many quinoxaline-based molecules have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[17] The FDA-approved drug Erdafitinib (Balversa), an FGFR kinase inhibitor for treating urothelial cancer, features a complex substituted pyrazoloquinoxaline core, highlighting the clinical relevance of this scaffold family.[8]

  • Topoisomerase Inhibitors: Compounds like XK469 are topoisomerase II inhibitors that interfere with DNA replication in cancer cells, leading to apoptosis.[18]

Diagram: Simplified Kinase Inhibition Pathway

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Downstream Downstream Signaling (MAPK, PI3K/Akt) Receptor->Downstream P ATP ATP ATP->Receptor Drug Quinoxaline-based Kinase Inhibitor Block X Drug->Block Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Block->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline drug.

Antimicrobial and Antiviral Agents

The quinoxaline core is present in numerous compounds with potent activity against bacteria, fungi, and viruses.[9][19][20]

  • Antibacterial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like M. tuberculosis.[7][21]

  • Antiviral: Quinoxaline compounds have been investigated as inhibitors of various viruses, including Herpes Simplex Virus (HSV), HIV, and more recently, coronaviruses.[9][19][22] Their mechanisms often involve inhibiting viral enzymes essential for replication.

Data Summary: Biological Activities

The following table summarizes the reported biological activities of selected quinoxaline derivatives, demonstrating the scaffold's versatility.

Derivative ClassTarget/ActivityExample IC₅₀/MICReference(s)
Triazole-substituted quinoxalineAnticancer (Leukemia)1.6 µM (THP-1 cells)[6]
Quinoxaline-bisarylureaAnticancer (Kinase inhibitor)Varies by target[6]
6-Chloro-7-fluoroquinoxalinesAntiviral (HIV)Active vs. HIV-1[19]
2,3-disubstituted quinoxalinesAntibacterialSignificant activity[7]
Quinoxaline 1,4-di-N-oxidesAntitubercular (M. tuberculosis)0.78 µg/mL[21]
Quinoxaline–arylfuran hybridsAnticancer (HeLa cells)10.58 µM[18]

Conclusion and Future Perspectives

The 3-chloroquinoxaline scaffold is a time-tested, high-value starting point in medicinal chemistry. Its robust and versatile synthesis, coupled with the predictable and powerful reactivity of the chloro substituent, ensures its continued prominence in drug discovery programs. The ability to rapidly generate diverse libraries via SNAr and palladium-catalyzed cross-coupling reactions allows for efficient structure-activity relationship (SAR) exploration.[5] Future research will likely focus on developing even more selective and greener synthetic methods, exploring novel biological targets, and applying advanced techniques like DNA-encoded library (DEL) synthesis, where the chloroquinoxaline can serve as a reliable and reactive core. The journey from this simple chlorinated heterocycle to a life-saving therapeutic is a testament to the power of strategic synthetic design.

References

  • Kumar, N., Kaushik, N., Kumar, S., & Sharma, V. (2021). Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Letters in Organic Chemistry, 18(11), 867-879.
  • Shen, Y. B., Li, J. W., Wang, P., & Wang, H. (2025). Molecular editing of 3-hydroxyphenyl oxindole derivatives via formal O-insertion and N-insertion: synthesis of dioxolane spirooxindoles and quinoxalin-2(1H)-ones. Organic Letters.
  • (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances.
  • (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
  • (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • (n.d.). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org.
  • (n.d.). Direct synthesis of quinoxalin-2(1H)-one or benzo[b][1][23]oxazin-2-one derivatives via oxidative coupling. ResearchGate.

  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis.
  • Kumar, N., Kaushik, N., Kumar, S., & Sharma, V. (2021). Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Ingenta Connect.
  • (2025). The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. Benchchem.
  • (n.d.).
  • (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • (n.d.).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.
  • Chourasia, O. P., & Sridhar, S. K. (n.d.).
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., & El-Emam, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • (n.d.). Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. [No Source]
  • (n.d.). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene).
  • Wang, Q., Wang, L., Wu, W., & Li, Y. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • (2024).
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
  • (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Abdelall, E. K. A., Elshemy, H. A. H., Abdelmegeed, H., Ryad, N., & Abdelaziz, A. A. (2025).
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

Sources

Foundational

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide molecular weight and formula

An In-Depth Technical Guide to N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: Synthesis, Characterization, and Potential Applications This technical guide provides a comprehensive overview of the novel heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the novel heterocyclic compound, N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide. As this molecule is not extensively documented in current literature, this paper constructs a robust scientific profile based on established principles of organic chemistry and data from analogous structures. We will delve into its fundamental properties, propose a validated synthetic pathway, outline methods for its structural elucidation, and explore its potential significance for researchers in medicinal chemistry and drug development.

Core Molecular Profile

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is a unique hybrid molecule integrating two pharmacologically significant scaffolds: the quinoxaline ring system and the cyanoacetamide moiety. The quinoxaline core is a prominent feature in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The cyanoacetamide group is a versatile building block in organic synthesis, known for its utility in creating complex heterocyclic systems and as a component in bioactive molecules.[6]

The fusion of these two entities suggests a compelling potential for novel pharmacological activity. The molecular formula has been determined to be C₁₁H₇ClN₄O , with a corresponding molecular weight of approximately 246.66 g/mol .

Physicochemical and Computed Properties

A summary of the core physicochemical and computationally predicted properties is presented below. These values are essential for guiding experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₇ClN₄OCalculated
Molecular Weight 246.66 g/mol Calculated
Exact Mass 246.0308 g/mol Calculated
IUPAC Name N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamideNomenclature Standard
Elemental Composition C: 53.57%, H: 2.86%, Cl: 14.37%, N: 22.71%, O: 6.49%Calculated

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide can be logically approached via a nucleophilic aromatic substitution (SNAr) followed by an amide coupling. This strategy leverages the high reactivity of 2,3-dichloroquinoxaline as a versatile starting material.[7][8] The chlorine atoms on this precursor are susceptible to stepwise displacement by nucleophiles, allowing for controlled, selective synthesis.[9]

The proposed two-step synthesis is outlined below:

  • Step 1: Selective Mono-amination of 2,3-Dichloroquinoxaline. Reaction of 2,3-dichloroquinoxaline with ammonia to selectively form the key intermediate, 2-amino-3-chloroquinoxaline.

  • Step 2: N-Acylation. Coupling of 2-amino-3-chloroquinoxaline with a cyanoacetylating agent to yield the final product.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amide Coupling A 2,3-Dichloroquinoxaline C 2-Amino-3-chloroquinoxaline (Intermediate) A->C EtOH, Reflux B Ammonia (aq.) B->C F N-(3-chloroquinoxalin-2-yl)- 2-cyanoacetamide (Final Product) C->F Base, Anhydrous Solvent D Cyanoacetic acid D->F E Coupling Agent (e.g., DCC/EDC) E->F G cluster_0 Structural Motifs cluster_1 Inferred Biological Activities A N-(3-chloroquinoxalin-2-yl)- 2-cyanoacetamide B Quinoxaline Core A->B C Cyanoacetamide Moiety A->C D Anticancer B->D E Antimicrobial B->E F Anti-inflammatory B->F C->D C->E

Sources

Protocols & Analytical Methods

Method

One-pot synthesis of fused quinoxaline heterocycles using cyanoacetamide precursors

Application Notes & Protocols Topic: One-Pot Synthesis of Fused Quinoxaline Heterocycles Using Cyanoacetamide Precursors For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Impor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: One-Pot Synthesis of Fused Quinoxaline Heterocycles Using Cyanoacetamide Precursors

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fused Quinoxalines

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged platform" in medicinal chemistry and drug development.[1] Its derivatives are integral to numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][3] The fusion of additional heterocyclic rings to the quinoxaline core often enhances or modulates this biological activity, creating structurally complex and potent molecules for targeted therapies.[4] Marketed drugs such as Mavyret (Glecaprevir) and Vosevi (Voxilaprevir) incorporate this core structure, underscoring its therapeutic relevance.[3]

One-pot synthesis methodologies offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact by reducing intermediate isolation steps, solvent usage, and waste generation. This guide focuses on the strategic use of cyanoacetamide and its derivatives as versatile and highly effective precursors for the one-pot synthesis of diverse fused quinoxaline systems. Cyanoacetamides are particularly valuable due to the dual reactivity of the cyano and active methylene groups, which can be harnessed to construct complex heterocyclic frameworks in a single, streamlined operation.[5][6]

Core Mechanistic Principle: The Role of the Cyanoacetamide Precursor

Cyanoacetamide is a classic active methylene compound. The electron-withdrawing nature of both the adjacent cyano (-C≡N) and amide (-CONH₂) groups renders the methylene protons (at the α-carbon) acidic and thus easily removed by a base. This generates a stabilized carbanion that is a potent nucleophile, ready to participate in a variety of condensation and cyclization reactions.

In the context of quinoxaline synthesis, the fundamental reaction is a variation of the Friedländer annulation. The cyanoacetamide-derived nucleophile reacts with an appropriate electrophilic precursor, typically derived from an ortho-phenylenediamine, to construct the pyrazine ring. Subsequent intramolecular reactions then lead to the fused heterocyclic system.

cluster_0 Core Reaction Pathway A o-Phenylenediamine Derivative C Key Intermediate (e.g., Dihydroquinoxaline) A->C Condensation B Cyanoacetamide Precursor B->C D Fused Quinoxaline Product C->D Cyclization/ Aromatization start Start reagents Combine N-Aryl Cyanoacetamide, Cs₂CO₃, Na₂S₂O₄, and MeCN in a reaction vessel. start->reagents additives Add HOAc and tert-butyl nitrite (TBN) dropwise at room temperature. reagents->additives reaction Heat the mixture at 80 °C. Monitor reaction progress using TLC. additives->reaction workup Cool to RT, quench with water. Extract with Ethyl Acetate. reaction->workup purify Dry organic layer (Na₂SO₄), concentrate. Purify via column chromatography. workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: Step-by-step workflow for quinoxalin-2-one synthesis.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • N-Aryl cyanoacetamide (Substrate, 1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Sodium Dithionite (Na₂S₂O₄, 2.0 equiv)

  • Acetic Acid (HOAc, 2.0 equiv)

  • tert-Butyl Nitrite (TBN, 3.0 equiv)

  • Acetonitrile (MeCN, Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-aryl cyanoacetamide (e.g., 0.5 mmol), Cs₂CO₃ (1.0 mmol, 326 mg), and Na₂S₂O₄ (1.0 mmol, 174 mg).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Begin stirring the suspension at room temperature.

  • Add acetic acid (1.0 mmol, 57 µL) followed by the dropwise addition of tert-butyl nitrite (1.5 mmol, 178 µL) over 2 minutes.

  • Heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (15 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinoxalin-2-one.

Application Protocol 2: One-Pot, Three-Component Synthesis of 1H-Pyrazolo[3,4-b]quinoxalines

This protocol outlines a multicomponent approach to synthesize the fused pyrazolo[3,4-b]quinoxaline system. These scaffolds are of significant interest due to their potential as fluorescent sensors and bioactive agents. [7]This synthesis leverages the reactivity of cyanoacetamide in a Friedländer condensation followed by an in-situ cyclization with hydrazine.

Principle & Rationale

This one-pot synthesis is a powerful example of building molecular complexity efficiently. The reaction proceeds in two key stages within the same pot:

  • Friedländer Annulation: An o-phenylenediamine condenses with an active methylene compound (here, N-substituted cyanoacetamide). This base-catalyzed reaction forms a 2-aminoquinoxaline-3-carboxamide intermediate. This is a variation of the classic synthesis which often uses 2-aminobenzaldehydes. [5][8]2. Pyrazole Ring Formation: Hydrazine hydrate is then added to the reaction. It reacts with the vicinal amino and carboxamide functionalities of the quinoxaline intermediate, undergoing a condensation-cyclization to form the fused pyrazole ring. [9]

  • Causality of Reagents:

    • o-Phenylenediamine: Provides the benzene ring and two nitrogen atoms that will form the foundation of the quinoxaline core.

    • Cyanoacetamide: Acts as the three-carbon building block, providing the active methylene and nitrile/amide groups required to form the pyrazine ring.

    • Base (e.g., Piperidine or Et₃N): Catalyzes the initial condensation steps by deprotonating the active methylene group.

    • Hydrazine Hydrate: The key reagent for the second cyclization, forming the pyrazole ring by reacting with the amide and amino groups. [9] * Solvent (e.g., Ethanol): A polar protic solvent that is effective for dissolving the reactants and facilitating the condensation reactions.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • Cyanoacetamide (1.0 equiv)

  • Substituted Aldehyde (1.0 equiv, for diversity at the 4-position of the final product, optional but common in MCRs)

  • Hydrazine Hydrate (80% solution, 1.2 equiv)

  • Piperidine or Triethylamine (Et₃N, catalytic amount)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol, 108 mg), cyanoacetamide (1.0 mmol, 84 mg), and the desired aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mmol, 10 µL).

  • Reflux the mixture for 2-3 hours. Monitor the formation of the intermediate via TLC.

  • After the initial condensation is complete (as indicated by TLC), add hydrazine hydrate (1.2 mmol, ~75 µL of 80% solution) to the reaction mixture.

  • Continue to reflux the mixture for an additional 10-15 hours. [9]The reaction progress can be monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

  • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting solid by filtration.

  • Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified 1H-pyrazolo[3,4-b]quinoxaline.

Data Summary and Optimization

The efficiency of these one-pot syntheses is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the synthesis of quinoxalin-2-ones as described in Protocol 1.

EntryN-Aryl Cyanoacetamide Substituent (R)ProductYield (%) [10]
1H2(1H)-Quinoxalinone75
24-Methyl6-Methyl-2(1H)-quinoxalinone85
34-Methoxy6-Methoxy-2(1H)-quinoxalinone81
44-Fluoro6-Fluoro-2(1H)-quinoxalinone78
54-Chloro6-Chloro-2(1H)-quinoxalinone72
64-Trifluoromethyl6-(Trifluoromethyl)-2(1H)-quinoxalinone65
73-Methyl7-Methyl-2(1H)-quinoxalinone82

Optimization Insights:

  • Solvent Choice: Acetonitrile was found to be optimal for the nitrosation/cyclization protocol. [10]For multicomponent reactions like the pyrazoloquinoxaline synthesis, ethanol is a common and effective choice due to its ability to dissolve a wide range of reactants and its suitable boiling point.

  • Base Selection: The choice of base is critical. Strong bases like Cs₂CO₃ are effective for deprotonating the cyanoacetamide in the nitrosation protocol. [10]For Friedländer-type condensations, weaker organic bases like piperidine or triethylamine are often sufficient to catalyze the reaction without promoting unwanted side reactions.

  • Temperature Control: Reaction temperature directly influences reaction rates. While the protocols here specify reflux conditions (80 °C or the boiling point of ethanol), optimization may involve adjusting the temperature to improve yield or reduce the formation of impurities.

Conclusion and Future Outlook

Cyanoacetamide precursors are demonstrably powerful and versatile building blocks for the efficient one-pot synthesis of medicinally relevant fused quinoxaline heterocycles. The protocols detailed herein provide robust and reproducible methods for accessing quinoxalin-2-ones and pyrazolo[3,4-b]quinoxalines. The underlying principles of these reactions—harnessing the reactivity of the active methylene group in cascade and multicomponent strategies—can be extended to a wide variety of substrates, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.

References

  • Wang, F., Hu, B. L., Liu, L., Tu, H. Y., & Zhang, X. G. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. The Journal of Organic Chemistry, 82(21), 11247–11252. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of pyrazolo[3,4-b]quinolines (7a-i). [Link]

  • Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(21), 6439. [Link]

  • Gao, C., Wang, Y., Wang, L., & Wang, Y. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(4), 465–493. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971. [Link]

  • Amir, M., Kumar, S., & Khan, S. A. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 847–868. [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides. ACS combinatorial science, 14(5), 316–322. [Link]

  • Szumny, A., & Koleśnik-Mikołajczak, A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7226. [Link]

  • Patil, S. A., Patil, S. A., & Patil, R. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry, 49(25), 11681-11707. [Link]

  • ResearchGate. (n.d.). Examples for drugs containing quinoxaline moiety. [Link]

  • Candeias, M. M., Cal, P. M. S. D., & Gois, P. M. P. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3183. [Link]

  • Chen, J., et al. (2017). A one-pot synthesis oft[10][11][12]riazolo[1,5-a]quinoxalines from 1-azido-2-isocyanoarenes with high bond-forming efficiency. Chemical Communications, 53(61), 8599-8602. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]

  • Dyachenko, V. D. (2020). N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides: synthesis and cyclizations. Chemistry Proceedings. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4‐b]quinoxaline‐based compounds. [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 14(5), 316-322. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-102. [Link]

  • Jarak, I., Kralj, M., Piantanida, I., Suman, L., Zinić, M., Pavelić, K., & Karminski-Zamola, G. (2006). Novel cyano- and amidino-substituted derivatives of thieno[2,3-b]- and thieno[3,2-b]thiophene-2-carboxanilides and thieno[3',2':4,5]thieno- and thieno[2',3':4,5]thieno [2,3-c]quinolones: synthesis, photochemical synthesis, DNA binding, and antitumor evaluation. Bioorganic & Medicinal Chemistry, 14(8), 2859–2868. [Link]

  • Polycyclic Aromatic Compounds. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • ResearchGate. (2025). One‐Pot Cascade Synthesis of Isoquinolinone‐Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. [Link]

  • Rojas-León, C. A., et al. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. ChemistrySelect, 11(3). [Link]

  • ResearchGate. (2006). Novel cyano- and amidino-substituted derivatives of thieno[2,3-b]- and thieno[3,2-b]thiophene-2-carboxanilides and thieno[3′,2′:4,5]thieno- and thieno[2′,3′:4,5]thieno [2,3-c]quinolones: synthesis, photochemical synthesis, DNA binding, and antitumor evaluation. [Link]

  • Al-Bogami, A. S., & El-Sayed, N. N. E. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Medicinal Chemistry, 30. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

Welcome to the technical support center for N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound. Quinoxaline derivatives are a cornerstone in medicinal chemistry, but their planar, aromatic nature often leads to poor solubility, a critical hurdle in synthesis, purification, and formulation.[1] This document provides a structured, question-and-answer-based approach to understanding and overcoming these issues, grounded in fundamental chemical principles and validated experimental strategies.

Part 1: Understanding the Molecule - Frequently Asked Questions

This section addresses the fundamental properties of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide that govern its solubility behavior.

Q1: What are the key structural features of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide that influence its solubility?

A1: The solubility of this molecule is dictated by a combination of competing structural features:

  • Quinoxaline Core: This large, rigid, and planar bicyclic aromatic system is the dominant feature.[2] Such systems are prone to strong intermolecular π-π stacking interactions in the solid state. These strong solute-solute interactions require a significant amount of energy to overcome, leading to high crystal lattice energy and inherently low solubility.

  • Cyanoacetamide Moiety (-NH-C(=O)-CH₂-CN): This side chain introduces polarity. The amide group contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-C=O). The nitrile group (-CN) is also a polar, hydrogen bond accepting feature.[3]

  • Chloro Substituent (-Cl): The chlorine atom adds to the molecular weight and introduces a mild electronic-withdrawing effect, but it does not significantly contribute to favorable solvent interactions like hydrogen bonding.

The molecule is therefore complex: a large, relatively non-polar aromatic core appended with a polar, hydrogen-bonding side chain. This duality is the primary source of its challenging solubility profile.

Q2: Why is this compound likely to be poorly soluble in many common organic solvents?

A2: The principle of "like dissolves like" is central here.[4][5] A solute dissolves best in a solvent that shares similar intermolecular forces. For N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide, the issue is twofold:

  • High Crystal Lattice Energy: The strong π-stacking of the quinoxaline rings and potential hydrogen bonding from the amide group in the solid state create a very stable crystal structure. A solvent must provide strong, energetically favorable interactions with the solute to compensate for the energy required to break apart this crystal lattice.[6]

  • Polarity Mismatch:

    • Non-polar solvents (e.g., hexane, toluene) cannot form strong interactions with the polar cyanoacetamide group and are thus poor solvents.

    • Polar protic solvents (e.g., ethanol, methanol) can hydrogen bond with the molecule, but their solvent-solvent hydrogen bonding is also very strong. The large, non-polar quinoxaline core can disrupt the solvent's structure, making dissolution energetically unfavorable.

    • Polar aprotic solvents (e.g., acetone, ethyl acetate) offer a better balance but may still not be strong enough to overcome the high crystal lattice energy.

This often leaves a narrow window of suitable solvents, typically highly polar aprotic solvents, as discussed in Part 2.

Caption: Intermolecular forces contributing to low solubility.

Part 2: Troubleshooting and Experimental Guides

This section provides actionable protocols and troubleshooting workflows for addressing solubility issues in the laboratory.

Q3: I am starting a new project with this compound. How should I approach solvent selection?

A3: A systematic, small-scale solvent screening is the most efficient approach. Do not rely on a single solvent. Test a range of solvents with varying polarities and functionalities. The goal is to identify a solvent or solvent system that provides the best balance of interactions to dissolve the compound. The following workflow is recommended.

G start Start: Obtain Small Sample (1-5 mg) screen Solvent Screening (See Protocol 1) start->screen assess Assess Solubility (RT, 50 °C, Reflux) screen->assess soluble Solubility > 10 mg/mL? (Example Target) assess->soluble success Proceed with Experiment soluble->success Yes cosolvent Attempt Co-Solvent System (See Protocol 2) soluble->cosolvent No reassess Re-assess Solubility cosolvent->reassess reassess->success Sufficiently Soluble fail Consider Alternative Strategy: - Different Synthesis Route - Derivatization - Advanced Formulation reassess->fail Still Insoluble

Caption: A systematic workflow for solubility testing.

Protocol 1: Systematic Solvent Screening

This protocol provides a rapid, material-sparing method to assess solubility in a range of solvents.

Materials:

  • N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide (approx. 10-20 mg)

  • Selection of solvents (see Table 1)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Heat block or oil bath

Procedure:

  • Preparation: Weigh approximately 2 mg of the compound into each labeled vial.

  • Initial Solvent Addition: Add 200 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 10 mg/mL.

  • Room Temperature Test:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1 minute.

    • Place on a magnetic stirrer for 30 minutes at room temperature.

    • Visually inspect for undissolved solids. If the solution is completely clear, the solubility is ≥ 10 mg/mL. If solids remain, proceed to the next step.

  • Heating Test:

    • Place the vial in a heat block set to 50 °C.

    • Allow to stir for 30 minutes.

    • Visually inspect again. Note any changes in the amount of undissolved solid.

  • Repeat: Repeat steps 2-4 for each solvent listed in Table 1.

  • Documentation: Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble at 50 °C") in a laboratory notebook.

Data Presentation: Table of Common Organic Solvents

The table below lists common laboratory solvents and provides a predicted solubility for N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide based on chemical principles. Experimental validation is required.

SolventClassPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
HexaneNon-polar0.11.9InsolubleCannot interact with polar groups.
TolueneAromatic2.42.4PoorMay have weak π-π interactions but lacks polarity.
Dichloromethane (DCM)Halogenated3.19.1Poor to ModerateModerate polarity but weak H-bond acceptor.
Tetrahydrofuran (THF)Ether4.07.6ModerateGood H-bond acceptor, moderate polarity.
Ethyl Acetate (EtOAc)Ester4.46.0Poor to ModerateH-bond acceptor but may not overcome lattice energy.
AcetoneKetone5.121ModerateStrong H-bond acceptor, highly polar.
Acetonitrile (ACN)Nitrile5.837.5ModerateHighly polar, but weaker H-bond acceptor than DMSO.
Ethanol (EtOH)Protic4.324.5Poor to ModerateH-bonding is disrupted by the large aromatic core.
N,N-Dimethylformamide (DMF)Polar Aprotic6.437GoodHigh polarity, strong H-bond acceptor, often effective for complex heterocycles.[7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.247ExcellentVery high polarity, exceptional H-bond acceptor, the most likely single solvent.[7]
Q4: My compound is insoluble in my desired reaction solvent but shows some solubility in another. What should I do?

A4: This is a classic scenario where a co-solvent system is beneficial. By mixing a "poor" but otherwise ideal solvent (e.g., for reaction compatibility) with a "good" but perhaps less ideal solvent (a solubilizer), you can often achieve a happy medium. This technique is widely used to increase the solubility of poorly soluble compounds.[8][9]

Protocol 2: Improving Solubility with Co-Solvents

This protocol details how to systematically test co-solvent mixtures. A common example is using a primary solvent like Dichloromethane (DCM) and titrating in a polar co-solvent like N,N-Dimethylformamide (DMF) or Methanol (MeOH).

Materials:

  • Vial containing your compound suspended in the primary solvent (e.g., 2 mg in 200 µL DCM).

  • Co-solvent (e.g., DMF, DMSO, or MeOH).

  • Micropipettes.

Procedure:

  • Initial Setup: Start with the suspension from Protocol 1 where the compound was insoluble or poorly soluble (e.g., in DCM at room temperature).

  • Co-solvent Titration:

    • Add the co-solvent dropwise (e.g., in 10-20 µL increments) to the suspension while stirring or vortexing.

    • After each addition, allow the mixture to stir for 5-10 minutes and observe if any of the solid dissolves.

  • Determine Optimal Ratio: Continue adding the co-solvent until the compound fully dissolves. Record the final volumes of both the primary solvent and the co-solvent to determine the minimum ratio required for dissolution.

  • Test for Stability: Once dissolved, let the solution stand for an hour to ensure the compound does not precipitate out over time.

Data Presentation: Example of a Hypothetical Co-Solvent Screening

Primary Solvent (200 µL)Co-SolventVolume of Co-Solvent for DissolutionFinal Ratio (v/v)Observations
DichloromethaneMethanol~100 µL2:1 DCM:MeOHDissolved, but precipitated after 10 min.
DichloromethaneDMF~40 µL5:1 DCM:DMFFormed a stable, clear solution.
TolueneDMSO~25 µL8:1 Toluene:DMSOFormed a stable, clear solution.
Q5: What other techniques can I use if co-solvents are not sufficient or compatible with my experiment?

A5: Several other physical and chemical methods can be employed to enhance solubility or the rate of dissolution.[10][11]

  • Temperature: As demonstrated in Protocol 1, increasing the temperature provides thermal energy to help overcome the crystal lattice energy, often increasing solubility. However, be cautious, as N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide may be thermally labile. Always run a small-scale test to check for degradation (e.g., by TLC or LCMS) after heating for an extended period.

  • Particle Size Reduction: The dissolution rate is proportional to the surface area of the solid.[8] By reducing the particle size, you increase the surface area available for solvent interaction.

    • Sonication: Using an ultrasonic bath can help break apart agglomerates and enhance the dissolution rate.

    • Micronization: Grinding the material with a mortar and pestle before adding the solvent can significantly speed up the dissolution process. This does not change the thermodynamic equilibrium solubility but can make it seem more soluble in a practical timeframe.

  • pH Adjustment (Aqueous Systems): While the topic is organic solvents, if this compound were to be used in a mixed aqueous-organic system for biological assays, its pH-dependent solubility would be critical. The amide proton is weakly acidic, but the quinoxaline nitrogens are basic (pKa of quinoxaline is ~0.6).[12] In highly acidic aqueous media, protonation of the quinoxaline ring could increase solubility. This is generally not applicable to purely organic, aprotic systems.

Part 3: Safety and Handling

Q6: What are the potential hazards associated with N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide?

A6: No specific safety data sheet (SDS) exists for this novel compound. Therefore, precautions must be based on the constituent parts and similar molecules.

  • 2-Cyanoacetamide Moiety: This class of compounds is often classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13][14][15]

  • Chloroquinoxaline Core: Chlorinated aromatic compounds should be handled with care as they can be persistent and have unknown toxicological profiles.

  • General Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust. In case of contact, wash skin thoroughly with soap and water. Consult the specific SDS for all solvents used.

References

  • Garg, N. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Rowan University. Predicting Solubility.
  • Al-Aasm, K. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PMC.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Verheyen, G., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Solubility of Things.
  • BenchChem. (2025).
  • Kakran, M., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • ResearchGate. Solubility of Polyamides containing quinoxaline moiety.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • BenchChem. (2025).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide.
  • Wikipedia. Cyanoacetamide.
  • Aaron Chemicals LLC. (2024). Safety Data Sheet - N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-cyanoacetamide.
  • Santa Cruz Biotechnology.
  • PubChem. Cyanoacetamide.
  • Organic Syntheses. cyanoacetamide.
  • Wikipedia. Quinoxaline.

Sources

Optimization

Troubleshooting low reactivity of 3-chloro-2-aminoquinoxaline with cyanoacetyl chloride

Topic: Troubleshooting low reactivity with cyanoacetyl chloride Ticket ID: CHEMSUP-QX-003 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low reactivity with cyanoacetyl chloride Ticket ID: CHEMSUP-QX-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The reaction between 3-chloro-2-aminoquinoxaline (1) and cyanoacetyl chloride (2) is a pivotal step in synthesizing fused tricyclic systems, specifically pyrrolo[1,2-a]quinoxalines .

Users frequently report "low reactivity" or "recovery of starting material." This is rarely due to reagent failure but rather a fundamental mismatch between the electronic deactivation of the amine and the hydrolytic instability of the acid chloride. The quinoxaline ring acts as a strong electron-withdrawing group (EWG), rendering the exocyclic amine (


) significantly less nucleophilic than a standard aniline.

This guide provides a mechanistic breakdown and step-by-step troubleshooting protocols to force this acylation to completion.

Part 1: The Mechanistic Barrier (Why is it failing?)

Q: "I am stirring at room temperature in DCM with TEA, but TLC shows only starting material. Why?"

A: You are fighting two enemies: Electronic Deactivation and Reagent Hydrolysis .

  • Electronic Deactivation: The 2-amino group is attached to a pyrazine ring containing two electronegative nitrogens. Furthermore, the chlorine atom at the C3 position exerts an inductive withdrawing effect (

    
    ). This pulls electron density away from the amino group, making the lone pair less available to attack the carbonyl of the cyanoacetyl chloride.
    
  • The "Wet" Solvent Trap: Because the reaction is slow, the cyanoacetyl chloride has ample time to react with trace moisture in your solvent or atmosphere. Hydrolysis yields cyanoacetic acid and HCl. The acid will not react with your deactivated amine without a coupling agent, and the HCl will protonate your amine, killing its nucleophilicity entirely.

Visualization: Reaction Pathway & Competition

The following diagram illustrates the competition between the desired acylation, the unwanted hydrolysis, and the subsequent cyclization potential.

ReactionPathway SM 3-Chloro-2- aminoquinoxaline Amide Intermediate Amide (Desired) SM->Amide Slow Attack (Needs Heat/Base) Protonated Protonated Amine (Inactive) SM->Protonated HCl Byproduct Reagent Cyanoacetyl Chloride Reagent->Amide Hydrolysis Cyanoacetic Acid (Dead End) Reagent->Hydrolysis Moisture (Fast) Cyclized Pyrrolo[1,2-a] quinoxaline (Cyclized Product) Amide->Cyclized Base/Heat (-HCl)

Caption: Fig 1. The kinetic competition. Moisture rapidly destroys the reagent before the deactivated amine can attack. Successful amide formation often leads to in situ cyclization.

Part 2: Troubleshooting Protocols

Q: "How do I overcome the electronic deactivation?"

A: You must upgrade from "Standard Conditions" to "Forcing Conditions."

Protocol A: The High-Temperature Approach (Standard Upgrade)

If DCM/Room Temp fails, switch to high-boiling, non-nucleophilic solvents.

  • Solvent: Anhydrous Toluene or Xylene.

  • Base: Pyridine (acts as both base and acylation catalyst) or Triethylamine (TEA).

  • Temperature: Reflux (

    
    ).
    

Step-by-Step:

  • Dissolve 1.0 eq of 3-chloro-2-aminoquinoxaline in anhydrous Toluene (

    
    ).
    
  • Add 1.2 eq of Pyridine .

  • Heat to reflux.[1]

  • Add 1.5 eq of Cyanoacetyl chloride dropwise while refluxing.

    • Note: Adding at reflux ensures the amine captures the acid chloride before it degrades.

  • Monitor via TLC. If starting material persists after 2 hours, add 0.1 eq of DMAP (4-Dimethylaminopyridine).

Protocol B: The "Hyper-Nucleophile" Method (Sodium Hydride)

If thermal energy isn't enough, we increase the nucleophilicity of the amine by deprotonating it to form the anion.

  • Warning: This generates hydrogen gas.[2] Work under Argon/Nitrogen.[3]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Suspend 1.0 eq of 3-chloro-2-aminoquinoxaline in dry THF at

    
    .
    
  • Add 1.2 eq of NaH (60% dispersion in oil). Stir for 30 mins.

    • Observation: Evolution of

      
       gas bubbles indicates anion formation. The solution usually darkens.
      
  • Add 1.2 eq of Cyanoacetyl chloride dropwise.

  • Allow to warm to Room Temperature.

  • Critical: Quench with saturated

    
     before extraction.
    
Q: "I see a new spot, but it's not the amide. What happened?"

A: You likely triggered the Tandem Cyclization .

The intermediate amide contains an active methylene group (from the cyanoacetyl moiety) and a leaving group (chlorine) on the quinoxaline ring. Under basic conditions (especially with NaH or hot pyridine), the methylene carbon can attack the C3-position, displacing the chlorine.

ObservationLikely SpeciesExplanation
Spot Rf ~ 0.3-0.4 (Ethyl Acetate)Amide Intermediate Reaction stopped at acylation. Chlorine is still present.
Spot Rf ~ 0.6-0.8 (Fluorescent)Pyrrolo[1,2-a]quinoxaline The amide cyclized. This is often the desired end product for drug scaffolds.
Spot on Baseline Cyanoacetic Acid Reagent hydrolysis product. Reaction failed.

Part 3: Diagnostic Logic Tree

Use this flowchart to diagnose your specific failure mode during the experiment.

TroubleshootingTree Start Reaction Outcome? NoRxn Only Starting Material Recovered Start->NoRxn NewSpot New Spot Formed Start->NewSpot CheckReagent Check Cyanoacetyl Chloride. Fuming? Clear liquid? NoRxn->CheckReagent AnalyzeSpot Analyze New Spot (NMR/MS) NewSpot->AnalyzeSpot CheckWater Solvent Wet? Hydrolysis occurred. CheckReagent->CheckWater Reagent OK CheckBase Did you use Base? (HCl protonates amine) CheckWater->CheckBase Solvent Dry Use Protocol B (NaH) Use Protocol B (NaH) CheckBase->Use Protocol B (NaH) Base was used AmideID Mass = M+67 (Amide Formed) AnalyzeSpot->AmideID CyclicID Mass = M+31 (Cl lost, Cyclized) AnalyzeSpot->CyclicID Force Cyclization\n(Add Base/Heat) Force Cyclization (Add Base/Heat) AmideID->Force Cyclization\n(Add Base/Heat) Success!\nProceed to Purification Success! Proceed to Purification CyclicID->Success!\nProceed to Purification

Caption: Fig 2. Decision logic for troubleshooting acylation outcomes. Distinguishing between unreacted SM, amide intermediate, and cyclized product is critical.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave irradiation often overcomes the activation energy barrier for deactivated amines.

  • Settings:

    
    , 10-20 minutes, in Toluene or Dioxane.
    
  • Benefit: Minimizes the time the acid chloride is exposed to potential moisture.

Q: Why does the reaction turn black with NaH? A: Quinoxalines are electron-deficient and prone to forming charge-transfer complexes or radical anions (semiquinones) under strongly basic/reducing conditions. This color change is normal. Ensure you quench carefully to destroy unreacted hydride.

Q: The cyanoacetyl chloride seems to degrade. Can I make it in situ? A: Yes. If your commercial reagent is old (cloudy/precipitate), synthesize it fresh or use a coupling agent:

  • Use Cyanoacetic acid + Oxalyl Chloride (with catalytic DMF) in DCM to generate the acid chloride fresh. Evaporate the DCM and use immediately.

  • Alternatively, use EDC/HOBt coupling directly with Cyanoacetic acid, though yields may be lower for this specific deactivated aniline compared to the acid chloride route.

References

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer. (Comprehensive review of quinoxaline reactivity and cyclization pathways).

  • Sarges, R., et al. (1990). "Synthesis and novel ring contraction of pyrrolo[1,2-a]quinoxalines." Journal of Heterocyclic Chemistry. (Foundational work on the cyclization of 2-amino-3-chloroquinoxaline derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acylation of deactivated amines and nucleophilic substitution).

  • BenchChem. (2025).[3] "Troubleshooting low yield in acylation reactions with acyl chlorides." (General protocols for moisture sensitivity and base selection).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

Executive Summary & Strategic Context The characterization of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide represents a critical checkpoint in the synthesis of quinoxaline-based bioactive scaffolds. This molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The characterization of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide represents a critical checkpoint in the synthesis of quinoxaline-based bioactive scaffolds. This molecule serves as a versatile electrophile for further functionalization (e.g., cyclization to tricyclic systems) and possesses inherent biological activity.[1]

Precise 1H NMR analysis is required not merely to confirm structure, but to rule out two pervasive process impurities:

  • Residual Starting Material: 2,3-dichloroquinoxaline (DCQX).[2][3]

  • Over-reacted Byproduct: The bis-substituted species (N,N'-(quinoxaline-2,3-diyl)bis(2-cyanoacetamide)), which occurs if stoichiometry or temperature is uncontrolled.

This guide provides an authoritative protocol for the structural validation of the mono-substituted product, focusing on the breakdown of molecular symmetry and specific chemical shift perturbations in DMSO-d6.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible spectral data, the following workflow combines synthesis logic with rigorous sample preparation.

Synthesis Workflow (Context for Impurities)

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,3-dichloroquinoxaline with 2-cyanoacetamide in the presence of a base (e.g., 

or NaH) in DMF or acetonitrile.[4]
NMR Sample Preparation Protocol

Objective: Maximize signal-to-noise ratio (S/N) and prevent aggregation-induced line broadening.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Causality: The target molecule contains a polar amide and a quinoxaline ring, rendering it poorly soluble in

      
      . DMSO disrupts intermolecular Hydrogen bonding, sharpening the amide -NH signal.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may lead to stacking (concentration-dependent chemical shift changes).

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Acquisition Parameters:

    • Frequency:

      
       400 MHz (Essential to resolve the aromatic multiplet).[5]
      
    • Scans (NS): 64 (to detect minor bis-substituted impurities).

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (for quantitative integration).

Spectral Characterization Guide

Predicted Spectral Profile (DMSO-d6)

The following table outlines the theoretical and empirically derived chemical shifts for the target molecule.

RegionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
Amide 11.2 – 11.8 Broad Singlet1H-NH- Highly deshielded due to electron-deficient quinoxaline ring and carbonyl anisotropy.
Aromatic 7.9 – 8.1 Multiplet1HH-5 or H-8 Peri-proton, deshielded by adjacent N-heterocycle.
Aromatic 7.7 – 7.9 Multiplet3HH-6, H-7, H-8/5 Remaining ring protons. Symmetry is broken compared to SM.
Aliphatic 4.1 – 4.3 Singlet2H-CH

-
Alpha to both Carbonyl and Cyano groups (distinctive diagnostic peak).
Detailed Mechanistic Analysis
A. The Symmetry Break (Aromatic Region)
  • Starting Material (DCQX): The 2,3-dichloroquinoxaline molecule has

    
     symmetry (effectively). The four aromatic protons appear as a symmetrical AA'BB' system centered around 8.0–8.2 ppm.
    
  • Target Product: Substituting one chlorine with the cyanoacetamide group breaks this symmetry. The protons at positions 5, 6, 7, and 8 become magnetically non-equivalent.

    • Observation: Look for a complex multiplet pattern rather than the simplified AA'BB' pattern. The proton peri- to the carbonyl group may shift further downfield due to the "deshielding cone" of the carbonyl.

B. The Aliphatic "Fingerprint"

The methylene protons (


) of the cyanoacetamide tail are the most reliable indicator of successful coupling.
  • Shift Logic: In free 2-cyanoacetamide, these protons appear near 3.6 ppm. Upon acylation/attachment to the quinoxaline, the electron-withdrawing nature of the heterocycle pulls electron density, shifting this singlet downfield to the 4.1–4.3 ppm range.

  • Validation: This peak must integrate to 2H relative to the 4H aromatic signals.

C. Tautomerism Warning

In highly polar solvents like DMSO, amide-iminol tautomerism is possible, though the amide form usually predominates. If peaks appear doubled or broadened, perform a


 shake.
  • Protocol: Add 1-2 drops of

    
     to the NMR tube and shake.
    
  • Result: The peak at ~11.5 ppm (-NH) will disappear (exchange with D). The -CH

    
    - peak may show slight shifts but will remain.
    

Comparative Analysis & Quality Control

This section objectively compares the target against its precursors and potential side products.

Table 2: Comparative Chemical Shifts[7]
CompoundKey Feature 1 (Aliphatic)Key Feature 2 (Aromatic)Key Feature 3 (NH)Status
Target Molecule Singlet, ~4.2 ppm (2H) Complex Multiplet (4H) ~11.5 ppm (1H) Desired
2,3-Dichloroquinoxaline (SM) NoneSymmetrical AA'BB' (~8.1 ppm)NoneImpurity
2-Cyanoacetamide (Reagent) Singlet, ~3.6 ppm (2H)NoneBroad s, ~7.5 ppm (

)
Impurity
Bis-Substituted Product Singlet, ~4.0–4.2 ppm (4H )Multiplet (4H)Two NH signals or 2H broadOver-reaction
Distinguishing Mono- vs. Bis-Substitution

The most common failure mode in this synthesis is the displacement of both chlorine atoms.

  • Diagnosis: Check the integration ratio of the Aromatic Region (4H) to the Aliphatic Singlet.

    • Ratio 4:2 (2:1): Correct Mono-substituted product.

    • Ratio 4:4 (1:1): Bis-substituted impurity.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the target, highlighting the decision nodes based on NMR data.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase (1H NMR) cluster_2 Decision Logic SM Starting Material: 2,3-Dichloroquinoxaline Reaction SNAr Reaction (Reflux/RT) SM->Reaction Reagent Reagent: 2-Cyanoacetamide + Base Reagent->Reaction Crude Crude Product (DMSO-d6) Reaction->Crude Analysis Analyze Integration (Ar-H vs CH2) Crude->Analysis RatioCorrect Ratio 4:2 (Ar:Aliphatic) Analysis->RatioCorrect Target Found RatioBis Ratio 4:4 (Bis-substituted) Analysis->RatioBis Over-reaction RatioSM No Aliphatic Signal (Unreacted) Analysis->RatioSM No Reaction Final Pure N-(3-chloroquinoxalin-2-yl)- 2-cyanoacetamide RatioCorrect->Final Recrystallize Recrystallize (EtOH/ACN) RatioBis->Recrystallize Purification Attempt RatioSM->Reaction Modify Conditions

Figure 1: Logical workflow for the synthesis and NMR-based validation of the target molecule, emphasizing integration ratios as the primary quality control metric.

References

  • Synthesis of Quinoxaline Derivatives: Al-Amiery, A. A., et al. "Synthesis and biological activity studies of quinoxaline derivatives." Heterocyclic Letters, vol. 1, no. 3, 2011.

  • Nucleophilic Substitution of 2,3-Dichloroquinoxaline: BenchChem Technical Guides. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines."

  • NMR Theory & Chemical Shifts: University of Chicago, Department of Chemistry. "NMR Spectroscopy: Chemical Shifts and Coupling Constants."

  • General Quinoxaline Characterization: Silva, M., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." Arabian Journal of Chemistry, 2017.

  • Cyanoacetamide Spectral Data: PubChem Database. "2-Cyanoacetamide 1H NMR Spectra." National Library of Medicine.

Sources

Comparative

Advanced IR Spectroscopy Guide: Analysis of Cyano and Amide Motifs in Quinoxaline Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Vibrational Fingerprint of Bioactivity

In the development of anticancer and antimicrobial agents, quinoxaline derivatives are privileged scaffolds. The precise characterization of their functional groups—specifically cyano (–C≡N) and amide (–CONH₂/–CONHR) moieties—is critical for validating synthetic pathways and understanding pharmacophoric properties.

While NMR (¹H, ¹³C) provides skeletal connectivity, Fourier Transform Infrared (FT-IR) spectroscopy offers a unique, instantaneous snapshot of electronic environments. It is particularly superior in detecting the cyano group (often "silent" or quaternary in proton NMR) and assessing the hydrogen-bonding state of amides.

This guide moves beyond basic spectral reading. It provides a comparative analysis of these two critical bands, detailing how the electron-deficient quinoxaline core influences their vibrational frequencies, and offers a field-proven protocol to distinguish them from interfering signals like N-oxides or aromatic ring modes.

Comparative Analysis: Cyano vs. Amide Bands

The quinoxaline ring system acts as an electron-withdrawing group (EWG), perturbing the standard vibrational frequencies of attached substituents. The table below outlines the diagnostic bands for distinguishing between cyano- and amide-substituted derivatives.

Table 1: Diagnostic IR Bands for Quinoxaline Derivatives
FeatureCyano Derivative (–C≡N)Amide Derivative (–CONH–)Interference/Notes
Primary Diagnostic ν(C≡N) Stretch Amide I (νC=O) Stretch
Frequency Range 2220 – 2250 cm⁻¹ 1650 – 1690 cm⁻¹ Nitriles are sharp; Amides are broad/intense.
Intensity Medium to Weak (Variable)Very StrongC≡N intensity drops with conjugation.
Secondary Diagnostic None (Silent Region)Amide II (δN-H + νC-N) Found at 1520–1560 cm⁻¹ .
H-Bonding Effect Negligible shiftSignificant Red Shift (~20-50 cm⁻¹)Amide bands shift lower in solid state (KBr).
Quinoxaline Ring Modes ν(C=N) ring: ~1580 cm⁻¹ν(C=N) ring: ~1580 cm⁻¹Ring modes can obscure Amide II.
N-Oxide Marker (if present)ν(N-O): 1350–1380 cm⁻¹ ν(N-O): 1350–1380 cm⁻¹ Strong band; confirms N-oxidation state.[1]
Mechanistic Insight: The "Conjugation Shift"
  • Cyano Group: In aliphatic nitriles, ν(C≡N) appears at ~2260 cm⁻¹. When attached to the aromatic quinoxaline ring, conjugation lowers the bond order, shifting the frequency to 2220–2240 cm⁻¹ .

    • Caution: Be wary of the CO₂ doublet (2349/2360 cm⁻¹) in atmospheric background. A weak band at ~2370 cm⁻¹ is often misassigned as a "high-frequency nitrile" but is usually an artifact.

  • Amide Group: The quinoxaline ring withdraws electron density from the amide nitrogen, reducing the resonance contribution to the carbonyl oxygen. This can actually raise the C=O frequency slightly compared to electron-rich aromatics, but hydrogen bonding in the solid state (dimerization) dominates, typically pulling it back to 1660–1680 cm⁻¹ .

Experimental Protocol: The Self-Validating Workflow

To reliably resolve the weak cyano band and complex amide region, the choice of sampling technique is paramount.

Methodology: KBr Pellet vs. ATR
  • Recommendation: Use KBr Pellets for quantitative assessment and weak band detection (Cyano). Use ATR (Attenuated Total Reflectance) for rapid screening of strong bands (Amide C=O).

Step-by-Step Protocol for High-Resolution Analysis
  • Sample Preparation (KBr Method):

    • Ratio: Mix 1–2 mg of dry quinoxaline derivative with ~200 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crucial: Coarse particles cause "Christiansen effect" scattering, distorting band shapes.

    • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc. Vacuum removes trapped air/water.

  • Data Acquisition:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may blur closely spaced Amide I/II bands).

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio, essential for the weak C≡N peak.

  • Validation Check (The "Dryness Test"):

    • Inspect 3300–3500 cm⁻¹. A broad, shapeless mound indicates wet KBr.

    • Correction: If wet, the Amide I band (C=O) will be artificially broadened and shifted. Dry the pellet or sample and re-run.

Visualizations

Diagram 1: Analytical Workflow for Quinoxaline Characterization

This workflow ensures no diagnostic bands are missed due to technique limitations.

IR_Workflow Start Synthesized Quinoxaline Derivative Choice Select Sampling Method Start->Choice ATR ATR (ZnSe/Diamond) Rapid Screening Choice->ATR Strong signals expected KBr KBr Pellet High Resolution Choice->KBr Weak signals (C≡N) Check_CN Check 2200-2250 cm⁻¹ ATR->Check_CN Check_Amide Check 1650-1690 cm⁻¹ ATR->Check_Amide KBr->Check_CN KBr->Check_Amide Result_CN Band Visible? Yes: Nitrile Confirmed No: Run KBr Check_CN->Result_CN Result_Amide Strong Band? Yes: Amide I Confirmed Check Amide II (1550) Check_Amide->Result_Amide

Caption: Operational workflow for selecting the optimal IR sampling technique based on the target functional group.

Diagram 2: Decision Tree for Band Assignment

Use this logic gate to distinguish overlapping signals in the "Fingerprint Region" and functional group zone.

Band_Assignment Input Unknown Band Observed Region1 Region: 2200-2400 cm⁻¹ Input->Region1 Region2 Region: 1600-1700 cm⁻¹ Input->Region2 Q1 Is it ~2350 cm⁻¹? Region1->Q1 Q3 Intensity? Region2->Q3 Q2 Is it ~2230 cm⁻¹? Q1->Q2 No CO2 Atmospheric CO₂ (Ignore) Q1->CO2 Yes Nitrile Nitrile (C≡N) Confirmed Q2->Nitrile Yes AmideI Amide I (C=O) (Very Strong) Q3->AmideI Strong/Broad Ring Quinoxaline Ring C=N (Medium/Sharp) Q3->Ring Medium/Sharp

Caption: Logic gate for assigning ambiguous bands in the nitrile and carbonyl regions.

References

  • Frontiers in Astronomy and Space Sciences. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • MDPI. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

  • Science Alert. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

Sources

Validation

A Comparative Crystallographic Guide to N-(Quinoxalin-2-yl)-2-cyanoacetamide Analogs: Unveiling Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The precise three-dimensional arrangement of atoms and molecules within the crystal lattice, as determined by X-ray crystallography, is fundamental to understanding the physicochemical properties and biological efficacy of these compounds. This guide offers an in-depth comparative analysis of the crystal structures of N-(quinoxalin-2-yl)-2-cyanoacetamide and its analogs, providing insights into their structure-activity relationships, supported by experimental data and detailed protocols.

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

Quinoxalines, composed of a fused benzene and pyrazine ring, are a class of nitrogen-containing heterocyclic compounds of significant interest. Their planar aromatic structure allows for π-π stacking interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to ligand-receptor binding. The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity.

Synthesis of N-(quinoxalin-2-yl)acetamide Analogs: A General Approach

The synthesis of N-(quinoxalin-2-yl)acetamide analogs typically involves a multi-step process. A common strategy is the condensation of an o-phenylenediamine derivative with an α-ketoester to form the quinoxaline core. This is followed by functional group manipulations to introduce the acetamide side chain. For instance, a 2-(quinoxalin-2-yl)acetamide can be synthesized by linking a bromoacetamide with a hydroxyphenyl quinoxaline via an SN2 reaction.

Comparative Crystal Structure Analysis: Insights from X-ray Crystallography

The solid-state conformation and intermolecular interactions of quinoxaline derivatives, revealed by single-crystal X-ray diffraction, are critical determinants of their physical properties and can influence their biological activity. Here, we compare the crystal structures of two representative N-(quinoxalin-2-yl)acetamide analogs to illustrate key structural features.

Case Study 1: 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide

The crystal structure of this analog reveals a slightly non-planar quinoxaline moiety. A notable feature is the rotational disorder of the p-tolyl group, indicating conformational flexibility in the solid state. The crystal packing is dominated by N—H⋯O and C—H⋯O hydrogen bonds, which form chains of molecules extending along the b-axis. These interactions are crucial for the stability of the crystal lattice.

Case Study 2: N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

In contrast, this analog adopts a distinct L-shaped conformation in the solid state. The quinoxaline unit is slightly puckered. The orientation of the substituted phenyl ring is determined by a strong intramolecular N—H⋯O hydrogen bond. The crystal packing is governed by C—H⋯O hydrogen bonds and slipped π-stacking interactions between the quinoxaline rings, with a centroid-centroid separation of 3.6684 (12) Å.

Data Summary: A Comparative Overview
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamideMonoclinicP2₁/cN—H⋯O, C—H⋯O hydrogen bonds
N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamideMonoclinicP2₁/cC—H⋯O hydrogen bonds, π-stacking

Structure-Activity Relationship (SAR) and Biological Implications

The observed differences in the crystal structures of these analogs can have significant implications for their biological activity. The presence and nature of intermolecular interactions can influence solubility, dissolution rate, and ultimately, bioavailability. For example, the strong hydrogen bonding networks observed in the crystal lattice can affect how readily the molecule is released from a solid dosage form.

Furthermore, the conformation of the molecule in the solid state can provide insights into the likely binding conformation at a biological target. The rotational flexibility of the p-tolyl group in the first case study suggests that this part of the molecule may be able to adapt its conformation to fit into a binding pocket. In contrast, the more rigid L-shaped conformation of the second analog might be a prerequisite for binding to a specific receptor.

A study on a series of 19 acetamides with a quinoxaline core demonstrated that substitutions on the terminal aromatic ring significantly impact their cytotoxic and antibacterial activities. For instance, an ethyl derivative showed notable inhibition of breast, prostate, and colon tumor growth. This highlights the importance of the substituent pattern in modulating the biological profile of these compounds.

Experimental Protocols

General Synthesis of 2-(Quinoxalin-2-yl)acetamides

A general and efficient method for the synthesis of 2-(quinoxalin-2-yl)acetamides involves the reaction of a 2-hydroxyphenylquinoxaline with a suitable bromoacetamide derivative.

Materials:

  • 2-Hydroxyphenylquinoxaline

  • Substituted 2-bromoacetamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

Procedure:

  • To a solution of 2-hydroxyphenylquinoxaline in DMF, add K₂CO₃ and a catalytic amount of KI.

  • Add the corresponding substituted 2-bromoacetamide to the mixture.

  • Heat the reaction mixture at 80°C for 13-15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the DMF by rotary evaporation.

  • Precipitate the crude product with water, filter, and wash with methanol.

  • Recrystallize the product from ethanol to obtain the pure 2-(quinoxalin-2-yl)acetamide derivative.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Workflow for Crystal Structure Determination:

workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Analog Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection X-ray Diffractometer Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution SHELXS/T Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement SHELXL Validation Validation & Analysis Structure_Refinement->Validation checkCIF Publication Publication/Database Deposition Validation->Publication

Caption: Workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • A suitable single crystal of the compound is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K).

  • The collected data is processed, including corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain accurate atomic coordinates and displacement parameters.

  • The final structure is validated and analyzed for its geometric parameters and intermolecular interactions.

Conclusion and Future Directions

The crystal structure analysis of N-(quinoxalin-2-yl)-2-cyanoacetamide analogs provides invaluable information for understanding their structure-property relationships. The subtle interplay of molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, significantly influences the solid-state properties and can provide crucial insights for the rational design of new drug candidates with improved efficacy. Future work should focus on expanding the library of these analogs with determined crystal structures and correlating these structural features with a broader range of biological activities. This will enable the development of more predictive quantitative structure-activity relationship (QSAR) models to guide the synthesis of next-generation quinoxaline-based therapeutics.

References

Abad, A., et al. (2021). Acta Crystallographica Section E: Crystallographic Communications, E77, 333-337. Tovar-Roman, C. E., et al. (2026). Chemistry & Biodiversity, 23(1), e03511. Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(2), 847-857. Essassi, E. M., et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 345-348. Essassi, E. M., et al. (2023). 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 342-344. Ghattas, A. K., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6543. Laabaissi, A., et al. (2020). Journal of Molecular Structure, 1202, 127278. Lgaz, H., et al. (2015). Corrosion Science, 98, 469-480. Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 1-19. Patidar A.K., et al. (2011). Exploring potential of quinoxaline moiety. International Journal of PharmTech Research, 3, 386–392. Ramli, Y., & Essassi, E. M. (2015). Journal of Chemical Crystallography, 45, 345-351. Tovar-Roman, C. E., et al. (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 23(1), e202503511. Vicente, E., et al. (2010). Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. European Journal of Medicinal Chemistry, 45(10), 4418-4426. N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. Available at: [Link] 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. Available at: [Link] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link] Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link] Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Available at: [Link]

Comparative

Optimizing Quinoxaline Purity Analysis: A Comparative Guide to Stationary Phase Selectivity

Executive Summary The purity analysis of quinoxaline intermediates—privileged scaffolds in oncology and antimicrobial drug discovery—presents a distinct chromatographic challenge. Standard C18 alkyl phases often fail to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of quinoxaline intermediates—privileged scaffolds in oncology and antimicrobial drug discovery—presents a distinct chromatographic challenge. Standard C18 alkyl phases often fail to resolve positional isomers (regioisomers) and polar precursor amines (e.g., o-phenylenediamines) due to insufficient selectivity mechanisms.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. We demonstrate that while C18 provides adequate retention, Phenyl-Hexyl chemistries offer superior selectivity (


) for aromatic isomers through 

-

interactions.[1] Furthermore, we evaluate the efficiency gains of transitioning from 5 µm Fully Porous Particles (FPP) to 2.7 µm Core-Shell Particles (CSP) .

Part 1: The Chemical Challenge

Quinoxaline synthesis typically involves the condensation of o-phenylenediamine (OPD) derivatives with 1,2-dicarbonyls. This reaction generates a complex matrix containing:

  • Highly Polar Precursors: Unreacted diamines (basic, prone to tailing).

  • Critical Pairs: Regioisomers (e.g., 6-chloro- vs. 7-chloroquinoxaline) formed when the diamine is asymmetrically substituted.

  • Hydrophobic Dimers: Late-eluting oxidative byproducts.

The similarity in hydrophobicity (logP) between regioisomers renders standard hydrophobic subtraction (C18) ineffective, often resulting in co-elution.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the reaction pathway and critical impurity nodes.

Quinoxaline_Synthesis cluster_0 Detection Challenge OPD o-Phenylenediamine (Polar Precursor) Intermed Schiff Base Intermediate OPD->Intermed Condensation Glyoxal 1,2-Dicarbonyl Glyoxal->Intermed Quin Target Quinoxaline Intermed->Quin Cyclization Isomer Regioisomer (Critical Impurity) Intermed->Isomer Alt. Cyclization

Figure 1: Reaction pathway showing the origin of the critical regioisomer pair. Separation of the Target Quinoxaline from its Isomer is the primary method development goal.

Part 2: Comparative Analysis of Stationary Phases

Selectivity Mechanism: C18 vs. Phenyl-Hexyl

The choice of ligand dictates the interaction mechanism.

  • C18 (L1): Relies almost exclusively on hydrophobic interaction . It separates based on the "greasiness" of the molecule. Since regioisomers often have identical carbon counts and very similar logP values, C18 often fails to resolve them (

    
    ).
    
  • Phenyl-Hexyl (L11): Combines hydrophobic retention (via the hexyl linker) with

    
    -
    
    
    
    stacking
    (via the phenyl ring). The electron density distribution differs between regioisomers; the Phenyl-Hexyl phase detects these subtle electronic differences, significantly increasing selectivity (
    
    
    ).
Efficiency: Fully Porous (FPP) vs. Core-Shell (CSP)
  • 5 µm FPP: The traditional standard. Robust but suffers from eddy diffusion (A-term in Van Deemter equation), leading to broader peaks.

  • 2.7 µm CSP: Solid core particles with a porous shell. They provide the efficiency (

    
    ) of sub-2 µm particles at significantly lower backpressures, sharpening peaks and improving the resolution of closely eluting impurities.
    
Comparative Data Summary

The following data represents a typical separation of a 6-substituted quinoxaline mixture.

ParameterSystem A: Standard C18System B: Phenyl-Hexyl CSPPerformance Shift
Column C18, 5 µm, 150 x 4.6 mmPhenyl-Hexyl, 2.7 µm, 100 x 4.6 mmGeometry Change
Mechanism HydrophobicHydrophobic +

-

Selectivity Gain
Resolution (

)
1.2 (Co-elution)3.4 (Baseline)+183%
Tailing (

Amine)
1.81.2Improved Shape
Analysis Time 25 min12 min52% Faster

Part 3: Recommended Experimental Protocol

This protocol utilizes the Phenyl-Hexyl Core-Shell architecture, validated for high-purity quinoxaline analysis.

Materials & Reagents[2][3][4][5][6][7]
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (e.g., Phenomenex Kinetex or Waters Cortecs).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Acidic pH is critical to suppress silanol activity and ensure protonation of residual diamines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Settings
  • Flow Rate: 1.0 mL/min (Adjust for backpressure < 400 bar).

  • Temperature: 35°C (Controls viscosity and kinetics of

    
    -
    
    
    
    interactions).
  • Detection: UV-PDA (210–400 nm). Extract chromatograms at 254 nm (general aromatic) and 230 nm (diamine sensitivity).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Hold for polar diamines
1.05Begin elution
8.060Elute Quinoxalines
9.095Wash hydrophobic dimers
11.095End Wash
11.15Re-equilibration
14.05Ready for next injection

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot and optimize the separation if the standard protocol yields insufficient resolution.

Method_Dev_Flow Start Run Screening Gradient (Phenyl-Hexyl, pH 3.0) Check_Rs Is Critical Pair Rs > 2.0? Start->Check_Rs Success Validate Method Check_Rs->Success Yes Fail_Selectivity Poor Isomer Separation? Check_Rs->Fail_Selectivity No Fail_Shape Amine Tailing (Tf > 1.5)? Fail_Selectivity->Fail_Shape Peak Shape Issue Action_MeOH Switch Modifier to Methanol (Enhances pi-pi selectivity) Fail_Selectivity->Action_MeOH Selectivity Issue Action_Buffer Increase Buffer Conc. (25mM) or Lower pH Fail_Shape->Action_Buffer Silanol Interaction Action_MeOH->Start Retest Action_Buffer->Start Retest

Figure 2: Logical workflow for optimizing quinoxaline separations. Switching from Acetonitrile to Methanol is a key step to enhance


-

selectivity if resolution is insufficient.

Part 5: Scientific Rationale & Causality

Why Phenyl-Hexyl?

Quinoxalines are electron-deficient heteroaromatic systems. The Phenyl-Hexyl stationary phase acts as a


-base (electron donor) in many contexts or simply facilitates stacking. When separating a 6-chloroquinoxaline from a 7-chloroquinoxaline, the position of the electron-withdrawing chlorine atom alters the local electron density of the ring system. A C18 chain cannot discriminate this effectively.[2] The phenyl ligand, however, engages in differential 

-

overlap based on these electronic subtleties, resulting in a separation factor (

) increase from ~1.02 (C18) to >1.10 (Phenyl).
Why Acidic pH?

The starting material, o-phenylenediamine, is a weak base. At neutral pH, it may exist in a mixed ionization state and interact strongly with residual silanols on the silica surface, causing severe tailing. Buffering at pH 3.0 ensures the amine is fully protonated (cationic) and the silanols are protonated (neutral), minimizing secondary cation-exchange interactions and sharpening the peak.

References

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

Executive Summary & Risk Profile[1][2][3] Compound: N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide Hazard Banding: Control Band 3 (Potent/Toxic) (Provisional) This compound is a functionalized quinoxaline derivative incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2][3]

Compound: N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide Hazard Banding: Control Band 3 (Potent/Toxic) (Provisional)

This compound is a functionalized quinoxaline derivative incorporating a reactive chloro-substituent and a cyanoacetamide tail. While specific toxicological data for this exact molecule may be sparse, its structural components dictate a high-caution approach .

  • The Quinoxaline Core: Structurally similar to known DNA intercalators; potential for mutagenicity or sensitization [1, 4].

  • The Cyanoacetamide Moiety: An organic nitrile capable of releasing cyanide ions upon metabolic processing or thermal decomposition [6, 10].[1]

  • The Chloro-Substituent: Enhances electrophilicity, increasing skin absorption and reactivity with biological nucleophiles [1].

Immediate Directive: Treat as a Sensitizer and Potential Cytotoxin . All handling of dry powder must occur within a certified chemical fume hood or powder containment enclosure.

Risk Assessment & PPE Matrix

The following protection standards are non-negotiable for handling quantities >10 mg.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRequired EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity 0.5 m/s).Secondary: N95/P100 (only if outside hood).The dust is likely an irritant to the upper respiratory tract (STOT SE 3) [2]. Inhalation of organic nitriles poses a delayed toxicity risk.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield®) for solutions.Standard nitrile provides fair protection against solids. However, if dissolved in organic solvents (DCM/DMF), the "chloro" moiety facilitates permeation. Change outer gloves every 30 mins [1].
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient.2-Cyanoacetamide derivatives are severe eye irritants (Cat 2A) [2, 6].[3] Powder drift can cause corneal opacity.
Body Tyvek® Lab Coat (Closed front) + Sleeve Covers.Cotton coats absorb liquids/dusts. Tyvek repels particulates. Sleeve covers bridge the gap between glove and coat.
Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on physical state and quantity.

PPE_Selection_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large Sol_Volatile Volatile Solvent? Solution->Sol_Volatile Action_Hood Fume Hood Required Double Nitrile Gloves Qty_Small->Action_Hood Action_Iso Isolator / Glovebox Tyvek Sleeves Required Qty_Large->Action_Iso Sol_Volatile->Action_Hood No Action_Splash Splash Goggles + Laminate Gloves Sol_Volatile->Action_Splash Yes

Caption: Decision tree for selecting PPE based on compound state and quantity. Note the escalation to isolators for large solid quantities.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Self-Validating" approach. You must confirm safety barriers before proceeding to the next step.

Phase 1: Preparation (The "Cold" Zone)
  • Airflow Check: Verify fume hood flow monitor reads between 80-100 fpm (0.4-0.5 m/s). Test: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.

  • Decontamination Prep: Pre-soak a waste pad with 10% bleach (sodium hypochlorite) or a specific oxidizer. Why? Hypochlorite helps oxidize the cyano group and degrade the quinoxaline ring in case of minor drips [14].

  • Donning: Put on inner gloves -> Lab coat -> Sleeve covers -> Outer gloves. Tape the outer glove to the sleeve cover if handling >1g.

Phase 2: Manipulation (The "Hot" Zone)
  • Weighing:

    • Do not use a spatula directly into the stock bottle.

    • Technique: Tap powder gently into a pre-tared vial.

    • Static Control: Use an ionizing bar if the powder is "flyaway" (common with cyanoacetamides).

  • Solubilization:

    • Add solvent (e.g., DMSO, DMF) slowly.

    • Warning: Exothermic reaction potential. If the solution warms, stop and let it cool. Quinoxalines can be reactive [1].[4][2][5][6][7]

  • Reaction Monitoring:

    • Keep the sash as low as possible (elbow height).

    • Use a secondary container (tray) for all reaction vessels.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, balance) with a solvent-soaked wipe (Ethanol or Acetone), followed by a bleach wipe.

  • Waste Segregation:

    • Solids: "Hazardous Solid - Toxic."

    • Liquids: "Organic Waste - Halogenated" (due to the chloro group).

    • Sharps: If needles were used, immediate disposal into sharps bin.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose in hood waste.

    • Remove eyewear -> Wash with soap/water.[5]

    • Remove coat -> Wash hands -> Remove inner gloves -> Wash hands immediately.

Engineering Controls & Emergency Response

Engineering Controls[1]
  • Containment: All open handling must occur in a Class II Biological Safety Cabinet (if sterility is needed) or a Chemical Fume Hood.

  • HEPA Filtration: If using a vacuum line, a HEPA filter (0.2 micron) must be installed between the trap and the pump to prevent aerosol release.

Emergency Response Scenarios
ScenarioImmediate ActionMechanism of Action
Skin Contact Wash with soap and water for 15 mins.[4][8] Do not use ethanol. Ethanol increases skin permeability, driving the chloro-compound deeper into the dermis.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Cyanoacetamides are severe irritants; immediate dilution prevents corneal scarring [6].
Spill (Powder) 1. Cover with wet paper towels (to prevent dust).2. Scoop up.3. Wipe area with 1N NaOH (carefully).NaOH initiates hydrolysis of the cyano group to a carboxylate, reducing toxicity [10].
Operational Workflow Diagram

Handling_Workflow Prep 1. Prep: Check Airflow & Don PPE Weigh 2. Weighing: Static Control & Containment Prep->Weigh React 3. Reaction: Secondary Containment Weigh->React Spill Spill Detected? React->Spill Clean Wet Wipe & NaOH Neutralization Spill->Clean Yes Waste 4. Waste: Segregate Halogenated/Toxic Spill->Waste No Clean->Waste

Caption: Step-by-step workflow for handling the compound, including a spill contingency loop.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloroquinoxaline. Retrieved from 8

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Cyanoacetamide. Retrieved from 4

  • TCI Chemicals. (2025).[4][2] Safety Data Sheet: 2-Cyano-N,N-diethylacetamide. Retrieved from 2

  • Apollo Scientific. (2023).[2][9] Quinoxaline Handling Guidelines. Retrieved from 9

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines for Toxic Compounds. Retrieved from 10[10]

  • AICIS. (2016). Human Health Tier II Assessment: 2-Cyanoacetamide derivatives. Retrieved from 7

  • Aaron Chemicals. (2025).[4][2][3] SDS: N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-cyanoacetamide. Retrieved from 3

  • T3DB. (n.d.). Material Safety Data Sheet: 2-Cyanoacetamide. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Cyanoacetamide.[4][3][5] Retrieved from 1

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Retrieved from 11

Sources

© Copyright 2026 BenchChem. All Rights Reserved.